cyclopenta-1,3-diene;ruthenium(2+)
Description
Genesis and Early Discoveries of Metallocenes, including Ruthenocene
The field of organometallic chemistry experienced a surge of interest with the accidental synthesis of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. wikipedia.orglibretexts.org This novel "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings, was remarkably stable and opened up a new area of chemical research. wikipedia.org This discovery was so pivotal that it led to the Nobel Prize in Chemistry in 1973 for Geoffrey Wilkinson and Ernst Otto Fischer for their independent work on these sandwich compounds. wikipedia.org
Shortly after the characterization of ferrocene, the synthesis of its ruthenium analog, ruthenocene, was reported in 1952 by Geoffrey Wilkinson. acs.orgwikipedia.org This discovery was part of a broader exploration of similar compounds, which soon included osmocene, the osmium counterpart. acs.org The existence of this family of metallocenes provided a platform for comparative studies of the properties and reactivity of elements within the same group of the periodic table.
Pioneering Synthetic Work and Initial Characterization
The initial synthesis of ruthenocene involved the reaction of ruthenium trichloride (B1173362) with cyclopentadienylmagnesium bromide. wikipedia.org Another early method utilized the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. wikipedia.org A more contemporary and convenient synthesis, suitable for undergraduate laboratories, has also been developed. acs.org
Ruthenocene presents as a pale yellow, volatile solid that is soluble in most organic solvents but insoluble in water. wikipedia.org Structurally, it is similar to ferrocene, with a ruthenium(II) ion sandwiched between two cyclopentadienyl anions. wikipedia.org However, a key difference lies in the conformation of the rings. While ferrocene adopts a staggered conformation, the cyclopentadienyl rings in ruthenocene are eclipsed in the crystalline state. wikipedia.org This is attributed to the larger ionic radius of ruthenium compared to iron, which increases the distance between the rings and reduces steric hindrance, making the eclipsed conformation more favorable. wikipedia.org
| Property | Value |
| Molecular Formula | C₁₀H₁₀Ru |
| Molar Mass | 231.26 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 199-201 °C |
| Density | 1.86 g/cm³ (at 25 °C) |
| Solubility in water | Insoluble |
| Physical and Chemical Properties of Ruthenocene wikipedia.orgsigmaaldrich.com |
Comparative Organometallic Chemistry within Group 8 Transition Metals: Iron, Ruthenium, and Osmium Analogs
The availability of ferrocene, ruthenocene, and osmocene has enabled detailed comparative studies of the organometallic chemistry of Group 8 transition metals. electronicsandbooks.comgoogle.com These studies have revealed trends in their electronic structure, reactivity, and electrochemical behavior.
One of the key areas of comparison is their oxidation potentials. While ferrocene undergoes a reversible one-electron oxidation, the oxidation of ruthenocene is more complex. electronicsandbooks.comnih.gov Under many conditions, ruthenocene undergoes a two-electron oxidation process. electronicsandbooks.comnih.gov However, with weakly coordinating anions as the electrolyte, a one-electron oxidation can be observed. wikipedia.org The ease of oxidation generally follows the trend of osmocene > ruthenocene > ferrocene. electronicsandbooks.com
The aromatic-like reactivity of the cyclopentadienyl rings in these metallocenes has also been a subject of extensive research. acs.org This allows for a variety of functionalization reactions, leading to a wide range of derivatives with diverse properties and potential applications. nih.govacs.orgnih.gov The differences in reactivity among the three metallocenes can often be attributed to the differing nature of the metal-ligand bond and the electron density at the metal center. electronicsandbooks.com
| Compound | Metal | Oxidation Behavior | Ring Conformation (Solid State) |
| Ferrocene | Iron | Reversible 1e⁻ oxidation | Staggered |
| Ruthenocene | Ruthenium | Typically 2e⁻ oxidation (can be 1e⁻) | Eclipsed |
| Osmocene | Osmium | Reversible 2e⁻ oxidation | Eclipsed |
| Comparative Properties of Group 8 Metallocenes wikipedia.orgelectronicsandbooks.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10Ru |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ruthenium(2+) |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
FZHCFNGSGGGXEH-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Approaches to Ruthenocene and Its Derivatives
Classical Synthetic Routes to Bis(cyclopentadienyl)ruthenium(II)
The foundational syntheses of ruthenocene established in the mid-20th century laid the groundwork for the exploration of its chemistry. These early methods, while effective, often involved harsh reagents and moderate yields.
Methods Utilizing Ruthenium Acetylacetonates
One of the earliest successful syntheses of ruthenocene was reported by Wilkinson in 1952. wikipedia.org This method involves the reaction of ruthenium(III) acetylacetonate (B107027), Ru(acac)₃, with a Grignard reagent, cyclopentadienylmagnesium bromide. The reaction, while a cornerstone in the history of ruthenocene chemistry, typically affords the product in modest yields, around 20%. wikipedia.orgorgsyn.org The stoichiometry of this reaction is represented as follows:
Ru(acac)₃ + 3 C₅H₅MgBr → Ru(C₅H₅)₂ + 3 "acacMgBr" + "C₅H₅" wikipedia.org
The use of ruthenium(III) acetylacetonate as a starting material provided a valuable entry point for the synthesis of this important metallocene. wikipedia.org
Approaches Involving Sodium Cyclopentadienide (B1229720) and Ruthenium Halides
An alternative and often higher-yielding classical route to ruthenocene involves the reaction of sodium cyclopentadienide with a ruthenium halide, typically ruthenium(III) chloride (RuCl₃). orgsyn.org This method has been shown to produce ruthenocene in yields ranging from 43–52% when carried out in solvents like tetrahydrofuran (B95107) or 1,2-dimethoxyethane. orgsyn.org A variation of this procedure involves the in situ reduction of ruthenium trichloride (B1173362) to a "ruthenium dichloride" species, which then reacts with sodium cyclopentadienide. wikipedia.org In some preparations, a mixture of ruthenium trichloride and ruthenium metal is used, with the belief that the metal gradually reduces the Ru(III) to Ru(II), which is the reactive species. orgsyn.org An optimized version of this synthesis, using a mixture of ruthenium trichloride and ruthenium metal, has been reported to achieve yields of 56–69%. orgsyn.org
| Starting Materials | Reagents | Solvent | Yield | Reference |
| Ruthenium(III) acetylacetonate | Cyclopentadienylmagnesium bromide | Not specified | 20% | wikipedia.orgorgsyn.org |
| Ruthenium(III) chloride | Sodium cyclopentadienide | Tetrahydrofuran or 1,2-dimethoxyethane | 43–52% | orgsyn.org |
| Ruthenium(III) chloride and Ruthenium metal | Sodium cyclopentadienide | 1,2-Dimethoxyethane | 56–69% | orgsyn.org |
Contemporary and Environmentally Conscious Synthesis Strategies
In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methods. This has led to the emergence of "green" approaches to ruthenocene synthesis and the refinement of purification techniques.
Green Chemistry Principles in Ruthenocene Synthesis
A notable advancement in the synthesis of ruthenocene is the development of a microscale reaction that incorporates principles of green chemistry. sfu.ca This method utilizes the reduction of Ru(III) from RuCl₃ to Ru(II) in the presence of zinc dust and cyclopentadiene (B3395910) in ethanol. sfu.ca This approach is designed to be more environmentally friendly and suitable for undergraduate teaching laboratories. sfu.ca The reaction proceeds through the in situ formation of both the active Ru(II) species and the cyclopentadienide anion. sfu.ca This method avoids the use of more hazardous reagents and large volumes of organic solvents, aligning with the principles of green chemistry.
Microscale Synthesis and Purification Techniques (e.g., Sublimation)
The aforementioned green synthesis is performed on a microscale, which minimizes waste and exposure to chemicals. sfu.ca A key aspect of this and other synthetic procedures for ruthenocene is the purification of the product by sublimation. orgsyn.orgsfu.ca Ruthenocene is a crystalline solid that readily sublimes under reduced pressure and elevated temperature (e.g., at 0.1 mm pressure with a heating bath at 130°C). orgsyn.org In the microscale synthesis, sublimation can be effectively carried out using a simple apparatus, such as a Petri dish on a hot plate, with the product collecting as fine, white crystals on a cooled surface. sfu.casfu.ca This technique is highly effective for obtaining pure ruthenocene, as it separates the volatile product from non-volatile impurities. orgsyn.org The reported yield for the microscale synthesis followed by sublimation is approximately 68%. sfu.ca
Targeted Synthesis of Functionalized Ruthenocene Derivatives
The functionalization of the cyclopentadienyl (B1206354) rings of ruthenocene opens up a vast area of chemical space, allowing for the tuning of its electronic, steric, and catalytic properties. Research in this area is focused on the targeted synthesis of derivatives with specific functionalities.
Recent advances have led to the synthesis of novel ruthenocene derivatives with unique properties. For instance, the synthesis of an anionic ruthenocene-type complex bearing a plumbole ligand (a five-membered ring containing a lead atom) has been reported. rsc.orgresearchgate.net This was achieved by reacting a dilithioplumbole complex with a ruthenium precursor. rsc.orgresearchgate.net These plumbole-containing ruthenocenes exhibit interesting reactivity, with the planarity of the plumbole ring being influenced by subsequent reactions with electrophiles. rsc.orgresearchgate.net
Furthermore, the synthesis of bimetallic antitumor agents incorporating both ruthenocene and ferrocene (B1249389) moieties has been an active area of research. acs.org These complex molecules are designed to combine the therapeutic potential of both metallocenes. The synthetic strategies for these compounds involve the coupling of functionalized ruthenocene and ferrocene fragments.
| Derivative Type | Synthetic Approach | Key Features | Reference |
| Anionic plumbole-ruthenocene | Reaction of a dilithioplumbole with a ruthenium precursor | Contains a lead atom in one of the cyclopentadienyl-type rings, reactivity dependent on electrophiles. | rsc.orgresearchgate.net |
| Ruthenium-ferrocene bimetallics | Coupling of functionalized ruthenocene and ferrocene units | Designed as potential antitumor agents, combining properties of both metallocenes. | acs.org |
Ring-Substituted Ruthenocenes
The functionalization of the cyclopentadienyl rings of ruthenocene is a key strategy for tuning its electronic and steric properties. Various substitution patterns have been achieved through established and novel synthetic routes.
Acetylruthenocene (B73884) Synthesis
Acetylruthenocene is a valuable precursor for further functionalization. A common and efficient method for its synthesis is the Friedel-Crafts acylation of ruthenocene. This reaction typically involves treating ruthenocene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane (B109758). The reaction is generally performed under reflux for several hours. An alternative, high-yield (80%) synthesis utilizes acetic acid and trifluoroacetic anhydride with trifluoromethanesulfonic acid as the catalyst.
Following the reaction, purification is typically achieved through column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient. The structure of the resulting acetylruthenocene can be confirmed by spectroscopic methods, including ¹H-NMR, which shows characteristic signals for the cyclopentadienyl protons between δ 4.8 and 5.2 ppm, and IR spectroscopy, which reveals a strong carbonyl stretch around 1680 cm⁻¹.
Table 1: Synthesis of Acetylruthenocene
| Method | Reagents | Catalyst | Yield | Reference |
| Friedel-Crafts Acylation | Acetyl chloride | Aluminum chloride | - | |
| Friedel-Crafts Acylation | Acetic acid, Trifluoroacetic anhydride | Trifluoromethanesulfonic acid | 80% | |
| Transmetalation | Acetylferrocene, Ruthenium trichloride | Aluminum oxide | - |
Data sourced from various studies.
Benzoyl and Dibenzoyl Ruthenocenes Synthesis
The synthesis of benzoyl and dibenzoyl ruthenocenes can also be accomplished via the Friedel-Crafts acylation. For the preparation of monobenzoyl ruthenocene, a high yield can be obtained by using two moles of benzoyl chloride for every mole of ruthenocene. cdnsciencepub.com This method is noted for its speed and simplicity. cdnsciencepub.com Similarly, dibenzoyl ruthenocene can be synthesized using this approach, likely by adjusting the stoichiometry of the reagents. cdnsciencepub.com The resulting benzoyl derivatives exhibit distinct spectroscopic properties; for instance, in benzoylruthenocene, the α-protons on the cyclopentadienyl ring are deshielded by an additional 0.09 ppm and the β-protons by 0.07 ppm compared to acetylruthenocene, due to the electron-withdrawing nature of the phenyl group.
Alkyl-Substituted Ruthenocenes (e.g., Dimethyl-, Diphenylruthenocene) Synthesis
A one-step, high-yield synthesis for 1,1'-dialkyl-substituted ruthenocenes, such as dimethyl- and diphenylruthenocene, has been developed. cdnsciencepub.com This method offers a significant improvement over previous, more complex procedures. cdnsciencepub.com The synthesis involves the reaction of hydrated ruthenium trichloride with the corresponding alkylcyclopentadiene (methylcyclopentadiene or phenylcyclopentadiene) in the presence of powdered zinc in ethanol. cdnsciencepub.com The reaction mixture is initially cooled and then slowly warmed to room temperature. cdnsciencepub.com After filtration and evaporation of the solvent, the desired dialkylruthenocene is extracted and purified by column chromatography. cdnsciencepub.com
Table 2: Synthesis of Alkyl-Substituted Ruthenocenes
| Compound | Starting Materials | Key Reagents | Reference |
| 1,1'-Dimethylruthenocene | Hydrated ruthenium trichloride, Methylcyclopentadiene | Powdered zinc, Ethanol | cdnsciencepub.com |
| 1,1'-Diphenylruthenocene | Hydrated ruthenium trichloride, Phenylcyclopentadiene | Powdered zinc, Ethanol | cdnsciencepub.com |
Data based on a described synthetic methodology. cdnsciencepub.com
Synthesis of Bi-metallocene Systems (e.g., Ferrocenylruthenocene)
The synthesis of bimetallic systems, such as those containing both ferrocene and ruthenocene units, has been explored to create molecules with unique electrochemical and electronic properties. These compounds can be synthesized through various coupling strategies. One approach involves the synthesis of ruthenocene-terminated 2-aza-1,3-butadiene, which can then be used to create linear ferrocene-ruthenocene dyads. acs.org
Preparation of Ruthenocene-based Precursors for Catalysis and Mixed Sandwich Complexes (e.g., Tris(acetonitrile)-(η5-cyclopentadienyl)ruthenium(II) Hexafluorophosphate)
Tris(acetonitrile)-(η⁵-cyclopentadienyl)ruthenium(II) hexafluorophosphate, [Ru(Cp)(CH₃CN)₃]PF₆, is a highly versatile precursor for the synthesis of a wide range of catalysts and mixed sandwich complexes containing the CpRu⁺ fragment. epa.govcapes.gov.brresearchgate.net An efficient synthesis of this precursor starts from ruthenocene. epa.govcapes.gov.brresearchgate.net This method involves a Cp/naphthalene (B1677914) exchange reaction, which avoids the use of highly toxic thallium reagents and the need for a photoreactor, making it a more environmentally benign and practical approach. epa.govresearchgate.net
Another established two-step synthesis begins with the (benzene)ruthenium dichloride dimer. wikipedia.org The first step involves the installation of the cyclopentadienyl group using cyclopentadienylthallium. wikipedia.org The second step is a photochemical displacement of the benzene (B151609) ligand with three equivalents of acetonitrile (B52724). wikipedia.org
Multi-Component Reactions for Novel Ruthenocene Architectures (e.g., Amino-functionalized derivatives)
Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. preprints.orgajol.info This strategy has been applied to the synthesis of novel ruthenocene derivatives. For instance, amino-functionalized ruthenocenes can be prepared through a Lewis or Brønsted acid-catalyzed three-component reaction. researchgate.net This reaction involves the regioselective ring-opening of a 2-aryl-N-sulfonyl aziridine (B145994) by ruthenocene, followed by an intermolecular Pictet-Spengler cyclization with formaldehyde (B43269) to generate tetrahydroisoquinoline-annulated ruthenocenes. researchgate.net This approach provides an atom- and step-economical route to structurally diverse and potentially bioactive ruthenocene architectures. researchgate.net
Synthesis of Pentasubstituted Ruthenocenyl Esters
The synthesis of pentasubstituted ruthenocenyl esters represents a significant challenge due to the difficulty in achieving exhaustive substitution on the cyclopentadienyl (Cp) ring. acs.org Traditional methods often involve multiple reaction steps, leading to diminished yields and the formation of difficult-to-remove byproducts. acs.org A more efficient strategy involves the use of pre-prepared pentasubstituted Cp ligands. acs.org
A notable example is the synthesis of a series of 18-electron ruthenocenyl complexes incorporating a pentasubstituted Cp ester, [C₅(CO₂R)₅]⁻. acs.org The synthesis of the key precursor, [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4), is achieved by dissolving the corresponding methyl ester derivative (1) in water and heating at reflux for 48 hours with a catalytic amount of concentrated HCl. acs.org Removal of the water solvent yields the pentacarboxylic acid product as a pale yellow microcrystalline powder. acs.org
This pentacarboxylic acid can then be converted to other ester derivatives. For instance, the synthesis of [Ru(η⁵-C₅H₅)(η⁵-C₅(COF)₅)] (10) is accomplished by treating a suspension of the pentacarboxylic acid (4) and pyridine (B92270) in dichloromethane (DCM) with cyanuric fluoride (B91410) at 0 °C. acs.org After two hours, the reaction mixture is poured into ice-cold water, and the organic layer is collected and concentrated. The product is isolated as a pink crystalline powder via silica column chromatography with a 60% yield. acs.org
| Compound | Starting Material | Reagents | Solvent | Conditions | Yield |
| [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4) | [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂Me)₅)] (1) | cat. HCl | H₂O | Reflux, 48 h | Not specified |
| [Ru(η⁵-C₅H₅)(η⁵-C₅(COF)₅)] (10) | [Ru(η⁵-C₅H₅)(η⁵-C₅(CO₂H)₅)] (4) | Cyanuric fluoride, Pyridine | DCM | 0 °C, 2 h | 60% |
Formation of Cyclopentadienyl Ruthenium Complexes with Pendant Chelating Ligands
A versatile approach for synthesizing cyclopentadienyl ruthenium complexes with tethered coordinating groups involves the anchoring of a donor ligand to a pre-formed cyclopentadienyl complex. nih.gov This method is often considered more flexible than synthesizing a functionalized cyclopentadiene ligand first and then coordinating it to the metal. nih.gov
A key building block for this strategy is the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation. nih.govnih.gov The synthesis of this precursor begins with the reaction of sodium cyclopentadienyl carbaldehyde with [Ru(η⁶-C₆H₆)Cl₂]₂ to form a sandwich complex. nih.gov This intermediate is then reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄). nih.gov Subsequent chlorination with thionyl chloride (SOCl₂) in acetonitrile yields the desired electrophilic ruthenium sandwich building block. nih.gov
This electrophilic precursor can then be reacted with various nucleophilic chelating ligands to generate a range of functionalized cyclopentadienyl ruthenium complexes. For example, this method has been successfully employed to synthesize two ruthenium cyclopentadienyl half-sandwich complexes functionalized with coordinating α-picolinates. nih.govnih.gov This strategy holds promise for creating complexes with tailored catalytic and structural properties by varying the anchored coordinating ligand. nih.gov
Synthesis of Ruthenium Complexes Bearing Non-Cyclopentadienyl π-Ligands (e.g., Pentadienyl, Cyclophane)
Expanding beyond the traditional cyclopentadienyl ligand, researchers have explored the synthesis of ruthenium complexes with other π-ligands to modulate the electronic properties and reactivity of the metal center.
One area of interest is the incorporation of heavy group 14 elements into the π-ligand framework. For instance, an anionic ruthenocene analog bearing an η⁵-coordinating stannole dianionic ligand has been synthesized. rsc.org This was achieved through the reaction of a dilithiostannole with a ruthenium precursor. rsc.orgnih.gov The resulting complex can be further functionalized by reacting with various electrophiles. rsc.orgnih.gov
Even heavier elements have been incorporated, as demonstrated by the synthesis of an anionic ruthenocene where a plumbole (a lead-containing cyclopentadienyl analog) ligand is coordinated in an η⁵-fashion. rsc.orgnih.govrsc.org This was prepared by reacting a silyl-substituted dilithioplumbole with [Cp*RuCl]₄. rsc.org The resulting anionic plumbole complex reacts with electrophiles to yield neutral ruthenium complexes where the plumbole ligand exhibits a bent geometry, with the degree of bending dependent on the substituent on the lead atom. rsc.orgnih.gov Cyclic voltammetry studies revealed that these plumbole complexes are more easily oxidized than their stannole counterparts, indicating that the heavier group 14 ligands are more electron-donating. rsc.orgnih.gov
Another class of non-cyclopentadienyl π-ligands includes polycyclic aromatic hydrocarbons. The parent naphthalene complex, [CpRu(C₁₀H₈)]⁺, can be readily synthesized from ruthenocene. researchgate.net The pentamethylcyclopentadienyl (Cp*) analog, [CpRu(C₁₀H₈)]⁺, is prepared directly from RuCl₃·xH₂O, CpH, and naphthalene. researchgate.net These naphthalene complexes can serve as precursors for other ruthenocene derivatives through naphthalene replacement reactions. researchgate.net
The synthesis of ruthenium complexes with α-diimine ligands has also been explored. acs.org These ligands, prepared from acenaphthenequinone (B41937) and various hydrazides, react with ruthenium precursors like [RuHCl(CO)(EPh₃)₃] (where E = P or As) to form new Ru(II) complexes with distorted octahedral geometry. acs.org
| Ligand Type | Synthetic Precursors | Key Features |
| Stannole | Dilithiostannole, Ruthenium precursor | η⁵-coordination, Can be functionalized with electrophiles. rsc.orgnih.gov |
| Plumbole | Dilithioplumbole, [CpRuCl]₄ | η⁵-coordination, Bent geometry in neutral complexes, More electron-donating than stannole. rsc.orgnih.gov |
| Naphthalene | Ruthenocene or RuCl₃·xH₂O, CpH, Naphthalene | Can undergo naphthalene replacement to form other derivatives. researchgate.net |
| α-Diimine | Acenaphthenequinone, Hydrazides, [RuHCl(CO)(EPh₃)₃] | Distorted octahedral geometry around Ru(II). acs.org |
Electronic Structure, Bonding Characterization, and Molecular Architecture of Bis Cyclopentadienyl Ruthenium Ii Complexes
Fundamental Bonding Interactions in Metallocene Frameworks
Ruthenocene is a sandwich compound featuring a ruthenium(II) ion symmetrically coordinated to two cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgchemeurope.com This arrangement is analogous to the well-known metallocene, ferrocene (B1249389). wikipedia.orgchemeurope.com The bonding within this framework is a result of the interaction between the metal's d-orbitals and the π-molecular orbitals of the cyclopentadienyl ligands.
The bonding in ruthenocene involves the donation of π-electrons from the two cyclopentadienyl rings to the ruthenium center. chemeurope.com According to ligand field theory, which extends molecular orbital theory to transition metal complexes, the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.org In an octahedral complex, ligands that can engage in π-bonding with the metal center are categorized as either π-acceptors or π-donors. libretexts.org
π-acceptor ligands, possessing empty π* orbitals, can accept electron density from the metal's d-orbitals, a process known as backbonding. libretexts.org This interaction stabilizes the metal's t₂g orbitals and increases the ligand field splitting energy (Δo). libretexts.org Conversely, π-donor ligands have filled π-orbitals that donate electron density to the metal's d-orbitals, which destabilizes the t₂g orbitals and decreases Δo. libretexts.org The cyclopentadienyl ligand in ruthenocene acts as a significant π-donor, contributing its six π-electrons to the metal center, resulting in a stable 18-electron configuration. wikipedia.org
The ruthenium-carbon bond lengths in ruthenocene derivatives can vary, reflecting the nature of the bonding. For instance, in a complex with a pentamethylcyclopentadienyl ligand and a pyrazolato ligand, the Ru-C bonds to the pentamethylcyclopentadienyl ligand are shorter than those to the pyrazolato ligand. wayne.edu
Ruthenocene is isoelectronic with ferrocene, meaning they have the same number of valence electrons. wikipedia.org This leads to many similarities in their properties and reactions. chemeurope.com However, there are notable differences in their electronic and structural characteristics.
One key difference lies in their preferred conformation. In the solid state, ruthenocene adopts an eclipsed conformation of its cyclopentadienyl rings, whereas ferrocene favors a staggered conformation. wikipedia.org This is attributed to the larger ionic radius of ruthenium compared to iron, which increases the distance between the cyclopentadienyl rings, thereby reducing steric hindrance and making the eclipsed conformation more favorable. wikipedia.org
From an electrochemical standpoint, ruthenocene exhibits a two-electron oxidation process, in contrast to the one-electron oxidation observed for ferrocene. chemeurope.com This difference in redox behavior highlights the distinct electronic environments of the two metallocenes.
Molecular Orbital Theory Applied to Ruthenocene
A deeper understanding of the bonding in ruthenocene can be gained through molecular orbital (MO) theory. The interaction between the ruthenium 4d orbitals and the π-molecular orbitals of the two cyclopentadienyl ligands results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.
Computational studies, such as those using Gaussian and GaussView, allow for the visualization and analysis of these molecular orbitals, providing insights into the bonding and electronic transitions within the molecule. sfu.ca The ordering of the highest occupied molecular orbitals (HOMOs), particularly the a₁' and e₂' orbitals, has been a subject of theoretical investigation and is crucial for accurately predicting the structural parameters of oxidized ruthenocene derivatives. core.ac.uk
In the context of molecular orbital theory, degenerate orbitals are those that have the same energy level. youtube.comyoutube.com In a molecule with high symmetry like ruthenocene, several molecular orbitals can be degenerate. For instance, the e₂' set of orbitals in ruthenocene are degenerate. core.ac.uk
Conformational Dynamics and Symmetry Considerations
Under standard conditions, ruthenocene exists in an eclipsed conformation (D₅h symmetry). wikipedia.org However, recent studies have revealed that at elevated temperatures (around 394.0 K), ruthenocene undergoes a phase transition to a new, higher-symmetry phase. nih.gov In this phase, the cyclopentadienyl rings become disordered, exhibiting both "seesaw" tilting and rotational motion around the molecular pseudo-C₅ axis. nih.gov This dynamic disorder suggests that the energy barrier between the eclipsed and staggered conformations is overcome at higher temperatures. nih.gov
This conformational flexibility is a key feature of metallocenes and has implications for their applications, for instance, in the design of molecular machines where controlled motion is essential. nih.gov The symmetry of ruthenocene is also a critical factor in interpreting its spectroscopic data, such as its nuclear magnetic resonance (NMR) spectra, where the equivalence of the protons and carbons on the cyclopentadienyl rings leads to single sharp signals. sfu.ca
Structure-Activity Relationship (SAR) Studies in Ruthenocene Derivatives
The field of medicinal chemistry has seen a growing interest in ruthenocene derivatives due to their potential therapeutic applications, particularly as anticancer agents. ontosight.ai Structure-activity relationship (SAR) studies are crucial in this area to understand how modifications to the ruthenocene scaffold influence its biological activity and to design more effective and selective drugs. ontosight.airesearchgate.net
Research has shown that the introduction of different functional groups onto the cyclopentadienyl rings can significantly alter the cytotoxic properties of ruthenocene compounds. For example, studies on trifluoromethylated ruthenocenes have demonstrated that the presence of both the metallocene core and a hydroxyl function is critical for cytotoxicity. researchgate.net Furthermore, the replacement of a trifluoromethyl group with a methyl group can lead to a sharp decrease in activity. researchgate.net
The electronic properties of ruthenocene derivatives, as influenced by different substituents, also play a major role in their biological activity. In a study comparing ferrocene and ruthenocene-derivatized peptides, the ruthenocene-containing peptides showed significantly higher activity, suggesting a major influence of the electronic properties of the metallocene. researchgate.net
The development of new synthetic methodologies, such as those for preparing sterically hindered pentaarylcyclopentadienyl ligands, expands the range of ruthenocene derivatives that can be synthesized and evaluated for their biological properties. nih.gov These SAR studies are essential for the rational design of new ruthenium-based drugs with improved efficacy and reduced side effects. researchgate.netrsc.org
Electrochemistry and Redox Properties of Ruthenocene and its Analogs
The electrochemical behavior of ruthenocene and its derivatives is a subject of significant interest, largely due to the compound's potential applications in molecular electronics and as a component in redox-active materials. The redox properties are characterized by the stability of different oxidation states and the potentials at which electron transfer occurs.
Oxidation Potentials and Reversibility
The oxidation of ruthenocene typically involves a two-electron process, a notable difference from ferrocene which undergoes a stable one-electron oxidation. wikipedia.org However, under specific conditions, such as with weakly coordinating anions as the electrolyte, a one-electron oxidation can be observed. wikipedia.org The reversibility of the redox process is a key characteristic, indicating the stability of the oxidized species. For many ruthenocene derivatives, the neutral and oxidized forms are stable and chemically reversible, making them comparable to the well-established ferrocene/ferrocenium (B1229745) one-electron redox system, but with a two-electron transfer mechanism. nih.gov
The oxidation potential of ruthenocene and its analogs can be significantly influenced by the nature of the substituents on the cyclopentadienyl rings. This is analogous to ferrocene chemistry, where electron-donating groups make oxidation easier (shifting the potential to more negative values) and electron-withdrawing groups make it more difficult (shifting the potential to more positive values). wikipedia.org
For instance, in a series of ruthenocene-terminated oligoenes, the oxidation potential shifts to lower values as the length of the oligoene chain increases. This demonstrates the ability to tune the redox properties through systematic structural modifications. nih.gov
Table 1: Oxidation Potentials of Ruthenocene-Terminated Oligoenes nih.gov
| Compound | Oxidation Potential (V) |
| Rc-Rc | +0.32 |
| RcCH=CHRc | +0.09 |
| Rc(CH=CH)₂Rc | -0.06 |
| Rc(CH=CH)₃Rc | -0.07 |
| Note: Rc = ruthenocene. Potentials are indicative and can vary with experimental conditions. |
The electrochemical reversibility of these systems is often evaluated by the ratio of the cathodic to anodic peak currents (ipc/ipa) in cyclic voltammetry. For a fully reversible process, this ratio is close to one. In some ruthenocene-containing complexes, this ratio can be less than one, suggesting some degree of chemical instability of the oxidized species. nih.gov However, in controlled environments, such as with specific electrolytes like CH₂Cl₂/[(ⁿBu)₄N][B(C₆F₅)₄], ruthenocene itself can exhibit reversible one-electron redox behavior with ipc/ipa ratios of one. nih.gov
Formation of Ruthenocenium Cations
The oxidation of ruthenocene leads to the formation of ruthenocenium cations. While the dication, [Ru(C₅H₅)₂]²⁺, is the product of the characteristic two-electron oxidation, the monocation, [Ru(C₅H₅)₂]⁺, can also be generated. The stability of these cationic species is highly dependent on the reaction conditions, particularly the nature of the counter-anion present in the electrolyte. wikipedia.orgnih.gov The high reactivity of the ruthenocenium cation, Rc⁺, has been noted, with some common electrolytes like [(ⁿBu)₄N][PF₆] causing its decomposition to a Ru(IV) species. nih.gov
The formation of stable ruthenocenium cations is crucial for their isolation and characterization. Salts of the ruthenocenylmethylium cation, for example, have been synthesized by reacting ruthenocenylmethanol with Brønsted or Lewis acids. ox.ac.uk X-ray crystallography of these salts has confirmed a structure described as η⁵-cyclopentadienyl-η⁶-fulvene-ruthenium(II), where the exocyclic carbon of the fulvene (B1219640) ligand is bound to the ruthenium center. ox.ac.uk
Cyclic voltammetry studies of iridium(III) complexes containing ruthenocenyl β-diketonato ligands have allowed for the observation of well-resolved, one-electron transfer steps corresponding to the oxidation of the ruthenocene moiety. nih.gov In these systems, the sequence of redox events is typically the oxidation of any ferrocenyl groups present, followed by the iridium(III) center, and finally the ruthenocene moiety. nih.gov This step-wise oxidation provides a clear pathway to the formation of the ruthenocenium cation within a larger molecular framework.
The study of ruthenocenium cations extends to their reactivity. For instance, chemical reduction of the ruthenocenylmethylium cation with sodium amalgam leads to the formation of various products, including methylruthenocene and 1,2-bis(ruthenocenyl)ethane, highlighting the reactivity of the cationic center. ox.ac.uk
Reactivity Profiles and Mechanistic Investigations of Bis Cyclopentadienyl Ruthenium Ii Chemistry
Comparison of Reactivity with Ferrocene (B1249389) Counterparts
Ruthenocene [bis(cyclopentadienyl)ruthenium(II)], and its iron analogue, ferrocene, both belong to the class of metallocenes and share a sandwich structure. However, their reactivity profiles exhibit notable differences stemming from the differing electronic properties and size of the central metal atom.
One of the most significant distinctions lies in their oxidation behavior. Ferrocene undergoes a stable, reversible one-electron oxidation to form the ferrocenium (B1229745) cation, [Fe(C₅H₅)₂]⁺. wikipedia.orgnih.gov This well-behaved redox couple has led to ferrocene's widespread use as an internal standard in electrochemistry. wikipedia.org In contrast, ruthenocene typically undergoes a two-electron oxidation to a dication, [Ru(C₅H₅)₂]²⁺, a process that is often irreversible. researchgate.netwikipedia.orgnih.gov The resulting ruthenocenium cation is highly reactive. nih.gov The oxidation potential of ruthenocene is also higher (more positive) than that of ferrocene, indicating it is more difficult to oxidize. researchgate.net This is attributed to the greater energy difference between the metal d-orbitals and the cyclopentadienyl (B1206354) π-orbitals in ruthenocene.
In electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, both metallocenes exhibit aromatic character. wikipedia.orgacs.org However, ferrocene is generally more reactive towards electrophiles than ruthenocene. This is evident in competitive acylation reactions, where ferrocene is acetylated much faster. The lower reactivity of ruthenocene is again linked to the stronger metal-ring bonding and the greater energy required to deform the cyclopentadienyl rings during the formation of the sigma-complex intermediate.
Protonation also highlights the divergent reactivity. Ferrocene can be protonated on either the metal center or the cyclopentadienyl rings, with an equilibrium existing between the two forms. researchgate.net This ring protonation provides a pathway for H/D exchange with deuterated acids. researchgate.net Ruthenocene, on the other hand, is protonated exclusively at the metal center, and consequently, does not undergo H/D exchange under similar conditions. researchgate.net The proton affinity of ruthenocene (220.3 kcal/mol) is higher than that of ferrocene (214.2 kcal/mol), indicating a stronger interaction with the proton at the metal center. researchgate.net
These differences in electronic structure and reactivity can be further tuned by introducing substituents on the cyclopentadienyl rings. Electron-donating groups increase the electron density at the metal center, making the metallocene easier to oxidize, while electron-withdrawing groups have the opposite effect. wikipedia.orgnih.gov
Table 1: Comparison of Properties of Ferrocene and Ruthenocene
| Property | Ferrocene | Ruthenocene |
|---|---|---|
| Oxidation | Reversible, one-electron oxidation to [Fe(C₅H₅)₂]⁺ | Typically irreversible, two-electron oxidation to [Ru(C₅H₅)₂]²⁺ |
| Oxidation Potential | Lower (easier to oxidize) | Higher (more difficult to oxidize) |
| Reactivity to Electrophiles | More reactive | Less reactive |
| Site of Protonation | Metal and ring (in equilibrium) | Exclusively metal |
| H/D Exchange with D⁺ | Occurs via ring protonation | Does not occur |
Substitution Reactions
Kinetics and Mechanisms of Phosphine (B1218219) Ligand Exchange
Studies on ruthenium(II) complexes, including those with cyclopentadienyl ligands, have shown that phosphine ligand exchange can proceed through different mechanistic pathways. anu.edu.au The exchange process often involves the dissociation of a ligand to create a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. wikipedia.orglibretexts.org The rate of these reactions can be influenced by the steric bulk of both the departing and incoming phosphine ligands. libretexts.org For instance, bulkier phosphines can accelerate the rate of dissociation due to increased steric strain in the ground state complex. libretexts.org
The electronic properties of the phosphine ligands also play a significant role. Electron-donating phosphines can strengthen the Ru-P bond, potentially slowing down a dissociative substitution. Conversely, π-accepting ligands like carbon monoxide (CO) can influence the lability of other ligands in the coordination sphere. anu.edu.au
Dissociative Pathways and Intermediate Formation
The dissociative pathway is a common mechanism for ligand substitution in coordinatively saturated 18-electron complexes like many ruthenocene derivatives, as an associative mechanism would require the formation of an unfavorable 20-electron intermediate. wikipedia.orglibretexts.org This pathway is analogous to the Sₙ1 mechanism in organic chemistry. wikipedia.org
The key step in a dissociative mechanism is the cleavage of the bond between the metal and the leaving group, which is typically the rate-determining step. libretexts.org This results in the formation of a lower-coordinate, unsaturated intermediate. For an octahedral ruthenium(II) complex, this would be a 16-electron, five-coordinate species. libretexts.org The geometry of this intermediate can be either trigonal bipyramidal or square pyramidal. libretexts.org
The formation of this intermediate is characterized by a positive entropy of activation (ΔS‡), indicating an increase in disorder in the transition state as the ligand dissociates. wikipedia.org The rate of a purely dissociative reaction is independent of the concentration of the incoming nucleophile.
Factors that favor a dissociative pathway include:
Steric Crowding: Increased steric bulk on the ligands can destabilize the starting complex and favor the formation of a less crowded intermediate. libretexts.orglibretexts.org
Weak Metal-Ligand Bond: A weaker bond to the leaving group will lower the activation energy for dissociation. libretexts.org
In some cases, the mechanism may be more complex, involving an "interchange" pathway which has characteristics of both dissociative and associative mechanisms. wikipedia.org
Electrophilic and Nucleophilic Reactions on the Cyclopentadienyl Rings
The cyclopentadienyl (Cp) rings of ruthenocene, while part of a stable organometallic complex, possess aromatic character and can undergo both electrophilic and nucleophilic reactions. acs.orgresearchsolutions.com
Electrophilic substitution reactions, such as Friedel-Crafts acylation, alkylation, and formylation, are characteristic of ruthenocene's aromaticity. acs.org However, as mentioned earlier, ruthenocene is less reactive towards electrophiles than ferrocene. The reaction proceeds via attack of the electrophile on the electron-rich Cp ring to form a cationic intermediate, which then loses a proton to restore aromaticity. The greater stability of the ruthenocene system means that harsher conditions are often required for these substitutions compared to ferrocene.
Nucleophilic attack on the Cp rings of neutral ruthenocene is generally not favored due to the electron-rich nature of the rings. However, oxidation of ruthenocene to the dicationic ruthenocenium species, [Ru(C₅H₅)₂]²⁺, renders the Cp rings highly susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, leading to the formation of functionalized cyclopentadienyl ligands.
Furthermore, derivatization of the Cp rings can significantly alter their reactivity. The introduction of electron-withdrawing groups can make the rings more susceptible to nucleophilic attack, while electron-donating groups can enhance their reactivity towards electrophiles. Anionic ruthenocene derivatives, for example, can readily react with a range of electrophiles. nih.govresearchgate.netscispace.com
C-H Activation and Functionalization Mediated by Ruthenium Complexes
Ruthenium complexes, including those containing cyclopentadienyl ligands, are highly effective catalysts for C-H activation and functionalization. mdpi.comrsc.org This area of research is of great importance as it allows for the direct conversion of ubiquitous C-H bonds into more valuable C-C, C-N, or C-O bonds, offering more atom-economical and environmentally friendly synthetic routes.
The general mechanism for ruthenium-catalyzed C-H activation often involves the coordination of a directing group on the substrate to the ruthenium center. This positions the C-H bond in close proximity to the metal, facilitating its cleavage. This can occur via several pathways, including oxidative addition or concerted metalation-deprotonation. The resulting ruthenacycle intermediate can then react with a coupling partner, followed by reductive elimination to regenerate the catalyst and form the functionalized product.
Ruthenium-catalyzed C-H functionalization has been applied to a wide range of transformations, including:
Arylation: The coupling of C-H bonds with aryl halides or other arylating agents. mdpi.com
Alkenylation: The introduction of a vinyl group through reaction with alkenes or alkynes. mdpi.com
Annulation: The formation of new rings through intramolecular or intermolecular C-H activation and subsequent cyclization. mdpi.com
In the context of ruthenocene chemistry, the Cp ligands themselves can be subject to C-H activation, or more commonly, ruthenocene-derived catalysts are used to functionalize other organic molecules. The stability and tunable nature of cyclopentadienyl ruthenium complexes make them versatile platforms for the design of new and efficient C-H activation catalysts. nih.gov For example, π-allyl ruthenium complexes have been shown to be effective in the C-H activation of allylsilanes. nih.gov
Hydride Transfer and Dehydrogenation/Hydrogenation Mechanisms
Ruthenium complexes, including those bearing cyclopentadienyl ligands, are prominent catalysts in hydride transfer reactions, which are fundamental to both hydrogenation and dehydrogenation processes. diva-portal.orgnih.govnih.govresearchgate.net These reactions are critical in organic synthesis, for example, in the reduction of ketones and imines to alcohols and amines (transfer hydrogenation) and the reverse oxidation reactions (dehydrogenation).
Transfer hydrogenation typically involves a hydrogen donor, such as isopropanol (B130326) or formic acid, a ruthenium catalyst, and a substrate (hydrogen acceptor). diva-portal.org The mechanism often proceeds through one of two main pathways: an "inner-sphere" or an "outer-sphere" mechanism.
Inner-Sphere Mechanism: This pathway involves the coordination of the hydrogen donor (e.g., an alcohol) to the ruthenium center to form a ruthenium alkoxide. This is followed by β-hydride elimination to generate a ruthenium hydride species. The substrate then coordinates to the ruthenium hydride and the hydride is transferred to the substrate. diva-portal.org
Outer-Sphere Mechanism: In this mechanism, the hydride transfer occurs without direct coordination of the substrate to the metal center. diva-portal.orgdiva-portal.org A common example is the concerted transfer of a hydride from the ruthenium and a proton from an ancillary ligand to the substrate via a six-membered cyclic transition state. This is often referred to as a "metal-ligand bifunctional" mechanism. researchgate.net
The reverse reaction, dehydrogenation, can also be catalyzed by ruthenium complexes. nih.gov Mechanistically, this can be viewed as the microscopic reverse of hydrogenation, involving the formation of a ruthenium hydride by abstracting hydrogen from the substrate.
The efficiency and selectivity of these ruthenium-catalyzed hydride transfer reactions are highly dependent on the ligand environment around the metal center. The electronic and steric properties of the cyclopentadienyl ligand and any other ancillary ligands, such as phosphines or amines, can be fine-tuned to optimize catalytic performance for specific substrates and transformations. nih.govrsc.org
Catalytic Cycle Elucidation in Homogeneous and Heterogeneous Systems
The catalytic activity of bis(cyclopentadienyl)ruthenium(II), commonly known as ruthenocene, and its derivatives, is a subject of ongoing research, with applications spanning both homogeneous and heterogeneous catalysis. While ruthenocene itself is noted for its high stability, its derivatives and related half-sandwich complexes exhibit significant catalytic prowess in a variety of organic transformations. rsc.orgwikipedia.org The elucidation of the catalytic cycles for these reactions is crucial for optimizing reaction conditions and designing more efficient catalysts.
In homogeneous catalysis , ruthenium complexes, particularly those related to the cyclopentadienylruthenium (CpRu) moiety, are active in transfer hydrogenation reactions. nih.govnih.gov A proposed catalytic cycle for the ruthenium-catalyzed "borrowing hydrogen" reaction, a process for N-alkylation of amines with alcohols, illustrates the typical steps. researchgate.net The cycle generally begins with the dehydrogenation of the alcohol by the ruthenium catalyst to form a ruthenium-hydride species and a carbonyl compound. The amine then condenses with the carbonyl compound to form an imine. Subsequently, the ruthenium-hydride reduces the imine to the corresponding alkylated amine, regenerating the active catalyst for the next cycle. researchgate.net
Ruthenium-catalyzed C-N bond activation also proceeds through well-defined catalytic cycles. marquette.edu For instance, the deaminative coupling of primary amines can be mediated by ruthenium catecholate complexes. The mechanism involves the formation of a Ru-enamine intermediate, followed by an intramolecular rsc.orgnih.gov-alkyl migration. marquette.edu Kinetic studies and Hammett plots have been instrumental in probing the electronic effects of substrates on the reaction rate, revealing, for example, a promotional effect by electron-releasing groups on the amine substrate in certain coupling reactions. marquette.edu
In the realm of heterogeneous catalysis , ruthenocene-based materials have demonstrated notable activity. For example, ruthenocene bimetallic compounds have been shown to catalyze the thermal degradation of ammonium (B1175870) perchlorate (B79767) (AP), a key component in solid rocket propellants. scielo.brresearchgate.net The catalytic effect is observed as a significant lowering of the decomposition temperature of AP and an increase in the heat released. scielo.brresearchgate.net The mechanism in such solid-gas phase reactions is complex, but it is believed that the ruthenocene derivative facilitates the decomposition of AP through redox processes at the catalyst surface.
Furthermore, studies on the isomerization of terminal alkenes have suggested that various ruthenium sources, under reaction conditions, can evolve into catalytically active peralkene Ru(II) species. nih.gov This highlights that the nature of the true catalyst can sometimes be different from the precatalyst introduced into the reaction mixture. In some cases, what is perceived as homogeneous catalysis may, in fact, be heterogeneous catalysis mediated by nanoparticles or bulk metal formed in situ. nih.gov
Table 1: Examples of Ruthenium-Catalyzed Reactions and Mechanistic Insights
| Reaction Type | Catalyst System (Precursor) | Key Mechanistic Steps | Homogeneous/Heterogeneous |
|---|---|---|---|
| Transfer Hydrogenation (N-alkylation of amines) | [Ru(p-cymene)Cl₂]₂ / PPh₃ | Alcohol dehydrogenation, imine formation, imine reduction researchgate.net | Homogeneous |
| C-N Bond Activation (Deaminative coupling) | Ruthenium catecholate complex | Formation of Ru-enamine intermediate, intramolecular rsc.orgnih.gov-alkyl migration marquette.edu | Homogeneous |
| Thermal Decomposition of Ammonium Perchlorate | Ruthenocene bimetallic compounds | Redox processes at the catalyst surface scielo.brresearchgate.net | Heterogeneous |
| Alkene Isomerization | Various Ru sources | Formation of peralkene Ru(II) species in situ nih.gov | Homogeneous |
Redox Bicycloisomerization Mechanisms
Cyclopentadienylruthenium (CpRu) complexes are effective catalysts for redox bicycloisomerization reactions, a powerful tool in organic synthesis for the construction of bicyclic structures. The mechanism of this transformation has been a subject of detailed investigation. A proposed mechanism for the Ru-catalyzed redox isomerization process involves several key steps.
The reaction typically starts with the coordination of an enyne substrate to the ruthenium center. This is followed by the formation of a ruthenacyclopentene intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the bicyclic product and regeneration of the active ruthenium catalyst. The redox nature of the reaction lies in the formal oxidation and reduction of the organic substrate, mediated by the ruthenium center which cycles between different oxidation states.
The redox properties of ruthenocene and its derivatives are central to their chemical behavior. Cyclic voltammetry studies of ruthenocene-terminated oligoenes have shown a stable two-electron redox process. nih.gov As the length of the oligoene bridge increases, the oxidation potential for this two-electron process shifts to lower values. nih.gov This indicates that the electronic communication between the two ruthenocenyl termini through the conjugated bridge facilitates the removal of electrons. The oxidized species have been characterized as stable bis(fulvene) complexes. nih.gov This stable and reversible two-electron redox system presents an interesting contrast to the one-electron redox process characteristic of ferrocene. nih.gov
Reactions with Biologically Relevant Ligands
The interaction of ruthenocene and its derivatives with biologically relevant ligands is a burgeoning area of research, driven by the quest for new metallodrugs with novel mechanisms of action. Ruthenocene derivatives have been conjugated with amino acids, peptides, and nucleic acids to create bioactive molecules.
Studies on ruthenocenoyl amino acid derivatives have revealed interesting biological properties. For example, ruthenocenoyl alanine (B10760859) has shown a notable affinity for tumor cells, while ruthenocenoyl methionine exhibits a preference for the liver. nih.gov This differential organ and cellular uptake underscores the potential for designing tissue-specific therapeutic or diagnostic agents based on the ruthenocene scaffold.
The interaction of ruthenium complexes with DNA is a key aspect of their potential anticancer activity. While classical intercalation is a known binding mode for some ruthenium polypyridyl complexes, ruthenocene derivatives can interact with DNA through various mechanisms. rsc.orgnih.govmdpi.com These can include covalent binding to nucleobases, particularly the N7 of guanine (B1146940), and non-covalent interactions such as groove binding and hydrophobic interactions of the cyclopentadienyl rings with the DNA structure. nih.govacs.org The specific nature of these interactions can lead to conformational changes in the DNA helix, which may trigger downstream cellular events. acs.org Some ruthenium complexes have been shown to bind preferentially to mismatched DNA sequences or non-canonical DNA structures like G-quadruplexes. mdpi.comnih.gov
Furthermore, cyclic ruthenium-peptide conjugates have been developed as tumor-targeting phototherapeutic prodrugs. nih.gov These conjugates can recognize and be internalized by cancer cells that overexpress certain integrins. Upon light activation, the cytotoxic ruthenium payload can be released, leading to cell death through a combination of photodynamic therapy and photoactivated chemotherapy. nih.gov
Table 2: Interactions of Ruthenocene Derivatives with Biologically Relevant Ligands
| Ruthenocene Derivative | Biological Ligand | Observed Interaction/Property | Potential Application |
|---|---|---|---|
| Ruthenocenoyl alanine | Tumor cells | High affinity for tumor cells nih.gov | Anticancer agent |
| Ruthenocenoyl methionine | Liver/Kidney | Greater affinity for liver than kidney nih.gov | Organ-specific imaging/therapy |
| Ruthenium(II) arene complexes | DNA (guanine) | Covalent binding to N7 of guanine and non-covalent interactions nih.govacs.org | Anticancer agent |
| Cyclic Ru-RGD peptide conjugate | Integrins on cancer cells | Receptor-mediated uptake and light-induced cytotoxicity nih.gov | Targeted phototherapy |
Ruthenocene Mechanophores and Mechanochemical Reactivity
Mechanophores are molecular units that undergo a specific chemical transformation in response to an external mechanical force. Recent studies have identified ruthenocene as a privileged mechanophore, exhibiting a unique combination of high thermal stability and significant mechanochemical reactivity. rsc.orgnih.gov When incorporated into a polymer chain, the ruthenocene unit can act as a selective site for chain scission under the application of mechanical force, such as through ultrasonication. rsc.orgnih.govrsc.org
Despite having a higher bond dissociation energy than its lighter analogue, ferrocene, ruthenocene displays comparable mechanochemical lability. nih.gov This suggests that the mechanical force does not simply break the metal-ligand bond through a direct homolytic or heterolytic cleavage. Instead, the force is thought to induce a change in the coordination of the cyclopentadienyl rings to the ruthenium center, a process often referred to as "ring-slippage." rsc.org This distortion of the ruthenocene sandwich structure lowers the activation barrier for dissociation, making it the preferential point of failure in the polymer chain under mechanical stress. rsc.org
Computational studies have provided further insight into the mechanochemical dissociation of ruthenocene. rsc.org The process is believed to occur in stages, with the initial application of force leading to a "partial slip" of the cyclopentadienyl rings. Further stretching results in a second energy barrier before complete dissociation. This multi-stage dissociation pathway, involving different coordination states, is a key feature of ruthenocene's mechanochemical behavior and is not observed in simple organic covalent bonds. rsc.org
The mechanochemical activation of ruthenocene offers exciting possibilities for the development of stress-responsive materials. The force-induced cleavage of the ruthenocene mechanophore can be harnessed to trigger a variety of chemical responses, such as the release of a small molecule, a change in color (mechanochromism), or the formation of new chemical bonds to create self-healing or stress-strengthening materials. duke.edu
Table 3: Comparison of Ferrocene and Ruthenocene as Mechanophores
| Property | Ferrocene | Ruthenocene |
|---|---|---|
| Thermal Stability | High | Even higher than ferrocene nih.gov |
| Mechanochemical Reactivity | Acts as a selective scission site rsc.orgnih.gov | Acts as a selective scission site, similar to ferrocene rsc.orgnih.gov |
| Proposed Dissociation Mechanism | Force-induced ring-slippage duke.edu | Force-induced ring-slippage with multiple coordination states rsc.org |
| Potential Applications | Stress-sensing, self-healing materials duke.edu | Dynamic metallo-supramolecular materials, stress-responsive polymers rsc.orgnih.gov |
Table of Compound Names
| Trivial Name/Abbreviation | IUPAC Name |
| Ruthenocene | cyclopenta-1,3-diene;ruthenium(2+) |
| Ferrocene | cyclopenta-1,3-diene;iron(2+) |
| Ammonium perchlorate | Ammonium perchlorate |
| Ruthenocenoyl alanine | 2-(ruthenocenecarboxamido)propanoic acid |
| Ruthenocenoyl methionine | 2-(ruthenocenecarboxamido)-4-(methylthio)butanoic acid |
| PPh₃ | Triphenylphosphine (B44618) |
Catalytic Applications of Bis Cyclopentadienyl Ruthenium Ii and Its Derivatives
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. youtube.com Ruthenocene and its derivatives have emerged as versatile catalysts in this field, demonstrating efficacy in a range of organic transformations. rsc.org The electronic properties and steric environment of the ruthenocene scaffold can be finely tuned through functionalization of the cyclopentadienyl (B1206354) rings, allowing for the development of catalysts with enhanced activity and selectivity.
Organic Synthesis: Enhancing Reaction Rates and Selectivity
Ruthenocene-based catalysts have been instrumental in enhancing reaction rates and selectivity in various organic syntheses. The unique electronic nature of the ruthenocene moiety, which can be more electron-donating than ferrocene (B1249389), influences the reactivity of the catalytic center. nih.govresearchgate.net For instance, ruthenocene derivatives have been employed in cross-coupling reactions, a fundamental class of reactions for forming carbon-carbon and carbon-heteroatom bonds.
The strategic design of ligands attached to the ruthenocene core is crucial for achieving high efficiency. For example, the introduction of phosphine (B1218219) groups onto the cyclopentadienyl rings creates ligands that can coordinate to other metal centers, such as palladium, leading to highly active catalysts for reactions like the Suzuki-Miyaura coupling.
Table 1: Examples of Ruthenocene Derivatives in Organic Synthesis
| Catalyst Type | Reaction | Key Features |
| Ruthenocene-based pincer palladium complexes | Alcoholysis of tetrahydroborate | Formation of dinuclear cationic palladium complexes. rsc.org |
| Ferrocene-modified phosphine ligand with a [RuCl₂(cymene)] unit | Isomerization of 1-octen-3-ol (B46169) to 3-octanone | Redox-switchable catalysis. nih.gov |
Hydrogenation and Polymerization Processes
Ruthenium-catalyzed hydrogenation reactions are of significant industrial importance. nih.govacs.org While many systems employ ruthenium complexes, the specific use of ruthenocene derivatives in homogeneous hydrogenation is an area of ongoing research. The ability of the ruthenium center to activate hydrogen is a key feature in these processes. nih.gov For example, ruthenium-catalyzed transfer hydrogenation allows for the reduction of carbonyl compounds using a hydrogen donor like isopropanol (B130326). nih.gov
In the realm of polymerization, ruthenocene has been investigated as a photoinitiator. wikipedia.org The photochemical properties of ruthenocene can be harnessed to generate reactive species that initiate polymerization reactions upon exposure to light. Furthermore, ruthenocene derivatives have been incorporated into polymer chains to create materials with unique redox and thermal properties.
Activation of Small Molecules
The activation of small, relatively inert molecules such as carbon dioxide (CO₂) and hydrogen (H₂) is a critical challenge in chemistry, with implications for sustainable chemical synthesis. vu.nl Ruthenocene-based catalysts have shown potential in this area. For example, a ruthenocene-based pincer palladium hydride complex has been shown to rapidly capture CO₂ to form a formate (B1220265) complex. rsc.org This reactivity highlights the potential of these systems to act as catalysts for CO₂ utilization.
The activation of dihydrogen is a fundamental step in many hydrogenation reactions. Ruthenium complexes are well-known for their ability to facilitate this process, often through a bifunctional mechanism where both the metal center and a coordinated ligand participate in the H-H bond cleavage. nih.gov
Hydroformylation Reactions
Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in an alkene, to produce aldehydes. youtube.com While rhodium and cobalt catalysts have traditionally dominated this field, ruthenium-based catalysts have emerged as a promising and more cost-effective alternative. rsc.org
Ruthenium carbonyl complexes, in particular, have been successfully employed in the hydroformylation of various olefins. mdpi.comrsc.org These catalysts can operate under milder conditions and exhibit different selectivities compared to their rhodium and cobalt counterparts. The reaction can be designed as a domino process, where the initial hydroformylation is followed by subsequent hydrogenation and esterification steps. rsc.org
Table 2: Ruthenium-Catalyzed Hydroformylation of Cyclohexene
| Total Pressure (H₂:CO₂ = 1:1) | Yield of Cyclohexanecarboxaldehyde | Yield of Cyclohexanemethanol |
| Low | Lower | Lower |
| High | Higher | Higher |
| Data derived from a study on hydroformylation using a Ru₃(CO)₁₂/LiCl catalyst system with H₂ and CO₂. Increasing total pressure promoted the reverse water gas shift reaction, leading to higher yields of the aldehyde and its hydrogenated product. mdpi.com |
Cooperative Bimetallic Catalysis with Ruthenocene Backbones
Cooperative bimetallic catalysis, where two metal centers work in synergy to facilitate a chemical transformation, can offer significant advantages in terms of activity and stereoselectivity. rsc.org The ruthenocene scaffold provides an excellent platform for designing such catalysts due to the ability to functionalize both cyclopentadienyl rings, allowing for the precise positioning of two catalytic sites.
A notable example is the development of a planar chiral ruthenocene-based bis-palladacycle. acs.org This bimetallic catalyst has been successfully applied in several asymmetric reactions. The increased distance between the two palladium centers, dictated by the larger size of the ruthenocene core compared to ferrocene, can have a significant impact on the outcome of the reaction, sometimes leading to superior results depending on the substrate. acs.org This highlights the complementary nature of ruthenocene- and ferrocene-based bimetallic catalysts.
Asymmetric Catalysis (e.g., Asymmetric Redox Bicycloisomerization)
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. Ruthenocene derivatives have been successfully employed in asymmetric transformations. For instance, a cyclopentadienylruthenium catalyst bearing a tethered chiral sulfoxide (B87167) has been used for the asymmetric redox bicycloisomerization of rsc.orgacs.org-enynes to produce enantiomerically enriched [3.1.0] bicycles. nih.gov
This reaction is notable for its ability to construct complex molecular architectures with high levels of enantioinduction, even when using racemic starting materials. nih.gov Mechanistic studies have revealed that the choice of solvent can significantly influence the outcome of the reaction, highlighting the subtle interplay between the catalyst, substrate, and reaction environment. nih.gov
Electrochemical Homogeneous Catalysis
The intersection of electrochemistry and homogeneous catalysis using ruthenium complexes has opened new avenues for sustainable chemical synthesis. google.com By using electricity to drive catalytic cycles, it is possible to reduce the reliance on chemical oxidants, which in turn can lead to cost savings and waste reduction. dntb.gov.ua Ruthenium-based catalysts, including derivatives of ruthenocene, have proven to be effective in a variety of electrochemical transformations under mild conditions. dntb.gov.ua
Alkyne Annulation Reactions
Ruthenium-catalyzed electrochemical alkyne annulations have emerged as a powerful method for constructing heterocyclic compounds. researchgate.netrsc.org These reactions often proceed through C-H activation, where the ruthenium catalyst facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org In 2018, a method for [RuCl₂(p-cymene)]₂-catalyzed electrochemical alkyne annulation was reported, which produced [3+2] annulation products in good yields. researchgate.net
Electrooxidative C-H activation using versatile ruthenium(II) catalysts has been successfully applied to alkyne annulation reactions. rsc.org For instance, the reaction between aryl carbamates or phenols and alkynes can be achieved with excellent position-, regio-, and chemo-selectivity in a protic alcohol/water medium. rsc.org This process avoids the need for toxic transition metals as sacrificial oxidants by utilizing electricity. rsc.org The proposed mechanism for some of these reactions involves an initial ortho C-H activation to form a ruthena(II)-cycle, followed by alkyne insertion to create a seven-membered ruthena(II)-cycle. nih.gov Reductive elimination then yields the final product and a ruthenium(0) species, which is subsequently re-oxidized at the anode to regenerate the active Ru(II) catalyst. nih.gov
A constant current electrochemical approach has also been developed for the synthesis of 1-aminoisoquinoline (B73089) derivatives through the Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with alkynes. rsc.org This method demonstrates broad substrate compatibility, accommodating various steric and electronic properties. rsc.org
Table 1: Examples of Ruthenium-Catalyzed Electrochemical Alkyne Annulations
| Catalyst Precursor | Reactants | Product Type | Key Features |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | Anilines, Alkynes | [3+2] Annulation Products | Thermal C-H activation followed by electrochemical cycle. researchgate.net |
| Ruthenium(II) complex | Aryl Carbamates/Phenols, Alkynes | Naphthols, Isoquinolones | Operates in protic media; avoids sacrificial oxidants. rsc.org |
| Ru(II) complex | Benzamidine Hydrochlorides, Alkynes | 1-Aminoisoquinolines | Constant current method; broad substrate scope. rsc.org |
C-H Amination
Electrochemical C-H amination represents a highly selective method for forming C-N bonds. While direct use of ruthenocene is less common, ruthenium complexes are central to this transformation. Ruthenium-catalyzed electrochemical C-H activation has been highlighted as a powerful tool in organic synthesis due to its high atom and step economy. dntb.gov.ua
Recent advancements include a highly selective aromatic C-H amination reaction using a cathodic reduction process. nih.gov This strategy generates electrophilic dicationic N-centered radicals that efficiently functionalize aromatic C-H bonds with high regioselectivity. nih.gov The scope of this reaction is broad, tolerating various functional groups like aryl halides and carbonyls. nih.gov
Furthermore, the heterogenization of molecular ruthenium catalysts onto electrode surfaces has been shown to circumvent issues like catalyst deactivation observed in solution. rsc.org A ruthenium-based molecular catalyst, [Ru(tpy)(pic-PO₃H₂)(Cl)], when immobilized on an indium tin oxide electrode, effectively catalyzed the oxidation of various organic substrates in aqueous solutions. rsc.org
Dehydrogenation of Formic Acid
Formic acid is considered a promising chemical carrier for hydrogen due to its high hydrogen content (4.4 wt%) and liquid state at ambient conditions. pku.edu.cn The selective dehydrogenation of formic acid to produce hydrogen (H₂) and carbon dioxide (CO₂) is a critical reaction for which ruthenium complexes have shown significant catalytic activity. researchgate.net
Several ruthenium complexes, often derived from precursors like [Ru(p-cymene)Cl₂]₂, have been developed as active catalysts for this transformation. pku.edu.cn A notable example is a ruthenium complex with an N,N'-diimine ligand, which achieved a turnover number (TON) of 350,000 at 90 °C in an aqueous solution of formic acid and sodium formate. pku.edu.cn This system can efficiently produce high-pressure H₂ and CO₂ without the formation of carbon monoxide (CO). pku.edu.cn
Another efficient catalyst is a ruthenium complex containing a pyridylidene amine-based NNN ligand, which is remarkable for its high activity (Turnover Frequency, TOF ~10,000 h⁻¹) without the need for basic additives. rsc.orgresearchgate.net Mechanistic studies suggest that the activation of this air-stable but light-sensitive complex involves the reversible protonation of the central nitrogen atom of the NNN ligand. rsc.org Ruthenium complexes bearing tripodal ligands such as triphos and NP₃ have also demonstrated moderate to good productivities in formic acid dehydrogenation. rsc.org
Table 2: Performance of Selected Ruthenium Catalysts in Formic Acid Dehydrogenation
| Catalyst Type | Ligand | Key Performance Metric | Conditions |
|---|---|---|---|
| Ru-NNN Complex | Pyridylidene amine-based NNN | TOF ~10,000 h⁻¹ | Additive-free rsc.org |
| Ru-N,N'-Diimine Complex | 2,2′-biimidazoline | TON up to 350,000 | HCOOH/HCOONa aqueous solution, 90 °C pku.edu.cn |
| Cyclometalated Ru Complex | κ³-CNN | TON > 10,000 | Aqueous or amine-containing systems researchgate.net |
| Ru-Tripodal Complex | triphos or NP₃ | Moderate to good productivity | In situ or as molecular complexes rsc.org |
Heterogeneous Catalysis Utilizing Ruthenocene Precursors
Ruthenocene serves as an effective precursor for the preparation of supported ruthenium catalysts. Its volatility and thermal stability allow for its deposition onto various support materials through gas-phase or solid-state methods, followed by thermal decomposition to generate well-dispersed ruthenium species.
Ruthenium Supported on Zeolite (e.g., Ru/ZSM-5)
A method for preparing Ru/ZSM-5 catalysts involves the interaction of ruthenocene or its substituted derivatives with the H-form of the ZSM-5 zeolite. researchgate.net The preparation procedure consists of mixing the zeolite and the solid ruthenocene compound, heating the mixture in a sealed, evacuated tube to 500°C, and subsequently calcining it in air. researchgate.net This process leads to the formation of RuO₂ particles superimposed on the ZSM-5 structure. researchgate.net
The use of ring-substituted ruthenocenes, such as dimethyl-1,1'-ruthenocene or dibenzoyl-1,1'-ruthenocene, as precursors can influence the spatial distribution of the resulting ruthenium particles and their interaction with the Brønsted acid sites of the zeolite. researchgate.netresearchgate.net Characterization using techniques like ESCA (Electron Spectroscopy for Chemical Analysis) shows differences in the surface segregation of ruthenium when substituted ruthenocenes are used compared to ruthenocene itself. researchgate.net Hierarchically structured ZSM-5 zeolites have also been used as supports for ruthenium catalysts, showing high activity and selectivity in reactions like the seleno-functionalization of alkenes. rsc.org
Nanoparticle Catalysis (e.g., Ruthenium Nanoparticles on Functionalized Supports)
Ruthenocene is a precursor for creating ruthenium nanoparticles (NPs) on various functionalized supports, which are highly active in numerous catalytic reactions. These supported Ru NPs are widely used in hydrogenation processes. mdpi.com
For example, ruthenium nanoparticles have been supported on functionalized carbon nanotubes (CNTs) for applications such as the hydrolysis of ammonia (B1221849) borane. researchgate.net In some preparations, modified CNTs are used as a support, and the presence of other metals like cobalt can create a synergistic effect with the ruthenium nanoparticles, enhancing catalytic activity. researchgate.net
Another approach involves supporting ruthenium on magnetically separable mesoporous organosilica nanoparticles. mdpi.com A catalytic system termed Ru@M-Ethylene-PMO NPs, prepared by loading a ruthenium precursor onto magnetic ethylene-bridged periodic mesoporous organosilica nanoparticles, exhibited very high catalytic activity in the hydrogenation of aromatic compounds and could be easily separated from the reaction mixture using an external magnetic field. mdpi.com Bimetallic ruthenium-rhodium nanoparticles supported on carbon nanotubes have also been synthesized and shown to be efficient for the hydrophosphinylation of alkenes and alkynes under mild conditions. rsc.org
Applications in Materials Science and Nanotechnology
Development of Advanced Electronic Materials and Devices
Ruthenium-based compounds, particularly those containing the cyclopentadienyl (B1206354) (Cp) ligand, are at the forefront of developing next-generation electronic materials. These complexes serve as valuable precursors for creating ultra-thin, highly conductive ruthenium films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govgla.ac.ukchemrxiv.org
Metallic ruthenium films are showing great promise as a replacement for copper in the fine interconnects of integrated circuits. As device architectures shrink to the sub-5nm scale, ruthenium offers several advantages over copper, including superior resistance to thermal and electrical degradation, a high melting point suitable for heat-prone applications, and lower resistivity at nanoscale dimensions. nih.gov The use of ruthenium precursors can also enable the creation of barrierless interconnects, simplifying the manufacturing process and enhancing chip performance. nih.gov
The design of these precursor molecules is critical. For instance, dinuclear cyclopentadienyl ruthenium complexes have been used to deposit pure, conductive, and conformal ruthenium films on various substrates. gla.ac.uk The reaction mechanisms of precursors like Bis(cyclopentadienyl)ruthenium(II) during ALD processes are a subject of detailed study to optimize film growth and quality at the atomic level. chemrxiv.orgrsc.org
Table 1: Advantages of Ruthenium in Advanced Electronics
| Property | Advantage | Reference |
| Resistance to Degradation | Improves the longevity of transistors. | nih.gov |
| High Melting Point | Allows for applications that generate significant heat. | nih.gov |
| Barrierless Interconnects | Enables smaller device architectures and reduces manufacturing steps. | nih.gov |
| Low Resistivity | Facilitates higher-performing chips with faster switching times. | nih.gov |
| Chemical Inactivity | Acts as an effective seed and barrier layer for copper and silicon. | gla.ac.uk |
Precursors for Conductive Polymers and Nanocomposites
The versatility of cyclopenta-1,3-diene;ruthenium(2+) extends to the synthesis of advanced polymers and nanocomposites. Ruthenium-cyclopentadienyl fragments can be incorporated into polymer chains to create organometallic polymers with unique conductive and redox properties.
Research has demonstrated the synthesis of polymer-'ruthenium-cyclopentadienyl' conjugates (RuPMC). rsc.org While initially investigated for their biological activity, the synthetic strategies developed for these materials lay the groundwork for creating novel conductive polymers. These conjugates demonstrate that the ruthenium complex can be successfully integrated into macromolecular structures. rsc.org
Furthermore, ruthenium complexes can be encapsulated within biocompatible polymers, such as poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), to form nanoparticles. researchgate.net This creates a nanocomposite material where the properties of the ruthenium complex are combined with the processability and biocompatibility of the polymer matrix. Such nanocomposites have potential applications not only in medicine but also in the development of new functional materials. The ability to create both polymer-metal conjugates and nanoparticle-based composites highlights the role of these ruthenium complexes as versatile building blocks for materials with tailored properties. rsc.orgresearchgate.net
Role in Synthesis of Nanoparticles
Ruthenium cyclopentadienyl complexes are instrumental in the controlled synthesis of ruthenium-containing nanoparticles (NPs) and nanomaterials (Ru-cNMs). acs.org These nanomaterials are of great interest due to their unique catalytic, electronic, and optical properties, which differ significantly from their bulk counterparts.
Various synthetic strategies have been developed to produce ruthenium nanoparticles. acs.org A notable approach involves the continuous-flow synthesis of ruthenium nanoparticles by reducing a ruthenium nitrosyl nitrate (B79036) precursor. This method allows for precise control over the particle size, yielding nanoparticles with average diameters in the range of 2-4 nm with narrow size distributions. pku.edu.cn
Another significant application is the formation of nanocomposites where ruthenium complexes are encapsulated within a polymer matrix to form nanoparticles. For example, ruthenium(II) complexes have been successfully loaded into poly(d,l-lactide-co-glycolide) (PLGA) nanoparticles, creating materials with diameters around 100 nm. researchgate.net The synthesis of such materials demonstrates the utility of ruthenium complexes in creating complex nanostructures with potential applications in various fields, including catalysis and nanomedicine. researchgate.netacs.org
Bio-incorporation and Labeling of Biomolecules (e.g., Peptides)
The ability to attach ruthenium cyclopentadienyl moieties to biomolecules has opened up new avenues in biotechnology and medicinal chemistry. These organometallic fragments can be conjugated to peptides and proteins, serving as labels or altering the biological activity of the parent molecule. rsc.org
A prominent strategy involves the synthesis of ruthenium(II)-cyclopentadienyl peptide conjugates. rsc.org For instance, a carboxylic acid group can be introduced onto the cyclopentadienyl ring, allowing it to be coupled to a peptide. rsc.org This approach has been used to improve the selectivity of cytotoxic ruthenium complexes. rsc.org
Another powerful application is in the development of targeted therapeutics. Ruthenium-peptide conjugates have been designed to target specific receptors, such as integrins, which are often overexpressed on the surface of cancer cells. In some designs, the peptide not only acts as a targeting vector but also as a photocleavable protecting group for a cytotoxic ruthenium core, allowing for light-activated drug release. Furthermore, the vitamin biotin, which has receptors that are overexpressed in many cancer cell lines, has been attached to ruthenium-cyclopentadienyl bipyridine complexes to facilitate targeted uptake.
Table 2: Examples of Ruthenium-Biomolecule Conjugates
| Biomolecule | Ruthenium Complex Type | Purpose | Reference(s) |
| Peptide | [Ru(η⁵-C₅H₄COOH)(2,2′-bipy)(PPh₃)]⁺ | Improving selectivity of cytotoxic agent | rsc.org |
| RGD Peptide | Cyclic Ru-MRGDH conjugate | Integrin-targeting phototherapeutic prodrug | |
| Biotin | [Ru(η⁵-C₅H₅)(Phosphine)(Bipyridine-Biotin)]⁺ | Targeted drug delivery to cancer cells | |
| Proteins/Peptides | (Cyclopentadienyl)tricarbonyl complexes | General labeling |
Nonlinear Optical Materials
Ruthenium cyclopentadienyl complexes have demonstrated significant potential for applications in nonlinear optics (NLO). These materials can alter the properties of light passing through them, a characteristic that is crucial for technologies like optical switching, data storage, and frequency conversion.
The NLO properties of these organometallic compounds arise from the interaction of the metal center with conjugated organic ligands. Specifically, (Cyclopentadienyl)bis(phosphine)ruthenium σ-arylacetylide complexes have been shown to possess large cubic hyperpolarizabilities, which is a measure of their third-order NLO response. The electronic communication between the ruthenium metal center and the acetylide ligand is key to this effect.
Research has also explored the third-order NLO properties of ruthenium(II) complexes containing 2-phenylimidazo[4,5-f]phenanthroline derivatives. Studies have shown that the NLO susceptibility of these materials can be tuned by modifying the ligands. For example, the deprotonation of the ligand can have a significant effect on the NLO properties of the complex. The effective NLO susceptibilities for some of these complexes are in the range of 2.86 × 10⁻¹² to 5.07 × 10⁻¹² esu.
Electrochemical Sensors for Environmental Monitoring
The rich and accessible redox chemistry of ruthenium makes its complexes, including those with cyclopentadienyl ligands, excellent candidates for the development of electrochemical sensors. These sensors offer the potential for rapid, reliable, and inexpensive on-site monitoring of environmental pollutants.
Ruthenium-based sensors can be designed to detect a variety of analytes. Their operation often relies on changes in the electrochemical or photophysical properties of the ruthenium complex upon interaction with the target molecule. For instance, ruthenium complexes have been developed for the sensing of small anions, which can be environmental pollutants at high concentrations.
The advancement of microfabrication technologies allows for the creation of miniaturized and portable electrochemical devices. This is a significant advantage for environmental monitoring, as it enables in-field analysis, providing real-time data on the concentration and distribution of pollutants. The development of these sensors is a crucial step towards better understanding and managing environmental quality.
Molecular Electron Donors in Electrochemical Systems
Cyclopentadienyl ruthenium complexes can act as effective molecular electron donors in various electrochemical processes. The electron-donating capacity of the [Ru(Cp)] fragment can be finely tuned by modifying the other ligands attached to the ruthenium center. This tunability is crucial for designing molecules with specific redox properties for applications in catalysis and energy conversion.
The cyclopentadienyl ligand is generally considered a good sigma- and pi-donor, which helps to stabilize the ruthenium center in various oxidation states. gla.ac.uk The study of the reduction-oxidation properties of these complexes through techniques like cyclic voltammetry reveals their electron transfer capabilities. Neutral cyclopentadienyl ruthenium compounds can undergo diffusion-controlled, one-electron oxidation, often in a reversible manner, to form 17-electron cationic species. This demonstrates their ability to readily donate an electron.
This electron-donating character is central to their function in systems like the oxygen reduction reaction (ORR) at liquid-liquid interfaces, a fundamental process in fuel cells. nih.gov While direct studies on cyclopenta-1,3-diene;ruthenium(2+) in this specific application are emerging, the principles of proton-coupled electron transfer (PCET) at such interfaces are well-established. nih.gov In these systems, a molecular donor in the organic phase transfers an electron across the interface to facilitate the reduction of oxygen in the aqueous phase. The well-defined redox behavior and tunable electronic structure of cyclopentadienyl ruthenium complexes make them promising candidates for such roles.
Applications in Energy Solutions (e.g., Battery and Energy Storage Materials Design)nih.gov
The exploration of novel materials for advanced energy storage systems is a critical area of research, driven by the increasing demand for high-performance batteries and other energy solutions. Within this context, organometallic compounds, particularly those involving ruthenium, are emerging as a promising class of materials. While direct, large-scale application of the specific compound cyclopenta-1,3-diene;ruthenium(2+) in commercial battery technologies is not yet widely documented, the broader family of organoruthenium complexes, including cyclopentadienyl ruthenium derivatives, holds significant potential for various energy storage applications. This potential is primarily rooted in their versatile electrochemical properties and the ability to act as efficient catalysts or redox mediators.
The primary area where cyclopentadienyl ruthenium complexes could make an impact is in the development of next-generation battery technologies, such as lithium-oxygen (Li-O₂) and redox flow batteries (RFBs). In Li-O₂ batteries, which offer a very high theoretical energy density, ruthenium-based materials have been shown to be effective catalysts for the oxygen evolution reaction (OER), a key process that governs the charging efficiency of these batteries.
Although specific research on cyclopenta-1,3-diene;ruthenium(2+) is limited in this domain, related cyclopentadienyl ruthenium(II) complexes have been synthesized and their electrochemical behaviors studied, indicating their potential as redox-active components. rsc.orgacs.org For instance, the synthesis of various cyclopentadienyl ruthenium(II) complexes has been reported, and their reactivity and structural transformations in response to external stimuli have been explored. researchgate.net Such studies are fundamental to understanding how these compounds might behave within the complex electrochemical environment of a battery.
Furthermore, the concept of using organometallic complexes as redox mediators is gaining traction. In this role, a dissolved redox shuttle molecule can facilitate the charge and discharge processes, potentially improving the rate capability and cycle life of a battery. Cyclometalated ruthenium(II) complexes have demonstrated their capacity as efficient redox mediators in other chemical systems, suggesting that cyclopentadienyl ruthenium compounds could be tailored for similar functions in energy storage. rsc.org
In the realm of redox flow batteries, where energy is stored in liquid electrolytes, organometallic compounds like ferrocene (B1249389) and its derivatives are already being investigated as promising redox-active materials. These compounds offer advantages such as high reaction rates and tunable redox potentials. While research has focused more on iron and cobalt-based metallocenes, the fundamental similarities in the structure and electrochemical behavior of organometallic compounds suggest that ruthenium-based analogues, including derivatives of cyclopenta-1,3-diene;ruthenium(2+), could also be viable candidates.
The synthesis of ruthenium-based nanomaterials for battery electrodes is another area where cyclopentadienyl ruthenium precursors could be valuable. Organometallic complexes are often used as precursors in the synthesis of well-defined metal or metal oxide nanoparticles. While the current literature on the synthesis of ruthenium-based battery materials does not explicitly name cyclopenta-1,3-diene;ruthenium(2+) as a precursor, the general principle of using organometallic precursors is well-established.
While detailed research findings and data tables specifically for the application of cyclopenta-1,3-diene;ruthenium(2+) in energy solutions are not available in the current body of scientific literature, the foundational research on related organoruthenium compounds provides a strong basis for their potential in this field. Future research may focus on synthesizing and characterizing derivatives of this compound to optimize their electrochemical properties for specific battery applications.
Advanced Spectroscopic and Structural Characterization Techniques for Bis Cyclopentadienyl Ruthenium Ii Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the characterization of ruthenocene, providing detailed information about the chemical environment of its constituent atoms.
Proton (¹H) NMR spectroscopy is particularly informative for understanding the ligand environment in ruthenocene and its derivatives. In the parent ruthenocene, the ten protons on the two cyclopentadienyl (B1206354) (Cp) rings are chemically and magnetically equivalent due to the molecule's high symmetry. This results in a single, sharp resonance in the ¹H NMR spectrum.
The chemical shift of the Cp protons in ruthenocene is a key parameter. While specific values can vary slightly depending on the solvent and concentration, the resonance for the Cp protons in ruthenocene is typically observed in the range of δ 4.5-5.0 ppm. This upfield shift compared to ferrocene (B1249389) is attributed to the greater shielding effect of the ruthenium center.
For substituted ruthenocene derivatives, ¹H NMR spectroscopy becomes a powerful tool for determining the substitution pattern and the electronic effects of the substituents on the Cp rings. The introduction of substituents breaks the symmetry of the Cp ring, leading to more complex splitting patterns and a wider range of chemical shifts for the ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are often employed to unambiguously assign the proton resonances in these more complex systems. For instance, in the case of bis(tetraphenylcyclopentadienyl)ruthenium(II), 2D J-resolved and COSY techniques were utilized to assign all the proton signals. marshall.edu
The temperature can also influence the ¹H NMR spectra of ruthenocene complexes. For some derivatives, dynamic processes such as ring rotation can be studied by variable-temperature ¹H NMR experiments. At low temperatures, these processes may slow down sufficiently to allow for the observation of distinct signals for previously equivalent protons. marshall.edu
Interactive Data Table: ¹H NMR Data for Selected Ruthenocene Complexes
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Bis(cyclopentadienyl)ruthenium(II) | CDCl₃ | ~4.6 | s | Cp-H |
| Bis(tetraphenylcyclopentadienyl)ruthenium(II) | Not Specified | 6.89 (centered) | m | Phenyl-H |
Note: 's' denotes a singlet and 'm' denotes a multiplet. The chemical shift for the parent ruthenocene is a representative value.
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of ruthenocene complexes. In the parent ruthenocene, the five carbon atoms of each Cp ring are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum. This signal typically appears around 70 ppm.
The chemical shift of the Cp carbons is sensitive to the electronic environment. Changes in the electron density at the ruthenium center, induced by substituents on the Cp rings, will be reflected in the ¹³C chemical shifts. For substituted ruthenocenes, the ¹³C NMR spectrum will exhibit multiple signals corresponding to the non-equivalent carbon atoms of the Cp rings and the substituent groups. The number and chemical shifts of these signals provide valuable information about the substitution pattern and the electronic properties of the complex.
Interactive Data Table: ¹³C NMR Data for Bis(cyclopentadienyl)ruthenium(II)
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| Bis(cyclopentadienyl)ruthenium(II) | CDCl₃ | ~70 | Cp-C |
Note: The chemical shift is a representative value.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR), Raman, and Inelastic Neutron Scattering (INS) techniques, is instrumental in defining the bonding and molecular motions within ruthenocene.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule that involve a change in dipole moment. The IR spectrum of ruthenocene exhibits several characteristic absorption bands corresponding to the vibrations of the cyclopentadienyl rings and the metal-ligand framework.
Key vibrational modes observed in the IR spectrum of ruthenocene include:
C-H stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.
C-C stretching of the Cp ring: These modes give rise to strong absorptions in the 1400-1450 cm⁻¹ and 1100-1000 cm⁻¹ regions.
C-H out-of-plane bending: A prominent band around 800 cm⁻¹ is characteristic of this vibration.
Ring tilt and Ru-Cp stretching: These low-frequency modes are found in the far-IR region, typically below 500 cm⁻¹.
The positions and intensities of these bands can be influenced by the solid-state packing and the presence of substituents on the Cp rings.
Raman spectroscopy is a complementary technique to IR spectroscopy, as it detects vibrational modes that involve a change in the polarizability of the molecule. For a centrosymmetric molecule like ruthenocene (D₅d point group), the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.
The Raman spectrum of ruthenocene provides crucial information about the symmetric vibrational modes. stfc.ac.uk A particularly important mode is the totally symmetric ring-metal-ring stretch (the "breathing" mode), which appears as a strong band in the low-frequency region of the Raman spectrum. stfc.ac.uk This mode is sensitive to the strength of the metal-ligand bond. Other Raman-active modes include symmetric C-H and C-C stretching vibrations of the Cp rings. stfc.ac.uk Variable temperature Raman studies have been used to investigate phase transitions and intermolecular interactions in solid ruthenocene. stfc.ac.uk
Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for probing the vibrational dynamics of molecules, particularly those containing hydrogen atoms. irdg.org Unlike IR and Raman spectroscopy, there are no selection rules in INS, meaning that all vibrational modes are, in principle, observable. stfc.ac.uknih.gov The intensity of an INS peak is related to the scattering cross-section of the atoms involved in the vibration and their mean square amplitudes of displacement. irdg.org
For ruthenocene, INS spectroscopy has been instrumental in the definitive assignment of its vibrational modes. stfc.ac.uk The technique is especially sensitive to modes involving the motion of hydrogen atoms, which have a large neutron scattering cross-section. irdg.org This allows for the unambiguous identification of hydrogen-related vibrations, which can sometimes be weak or difficult to assign in IR and Raman spectra. By comparing the experimental INS spectrum with theoretical predictions from computational models, a complete and accurate assignment of the vibrational spectrum of ruthenocene can be achieved. stfc.ac.uk This has been crucial in resolving ambiguities in previous assignments based solely on IR and Raman data. stfc.ac.uk
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for Bis(cyclopentadienyl)ruthenium(II)
| Vibrational Mode | IR | Raman | INS |
| C-H Stretch | ~3100 | ~3100 | Yes |
| C-C Stretch (ring) | ~1410, ~1105 | ~1108 | Yes |
| C-H Out-of-plane Bend | ~815 | Inactive | Yes |
| Ring-Ru-Ring Stretch (symmetric) | Inactive | ~325 | Yes |
| Ring-Ru-Ring Tilt | ~446 | Inactive | Yes |
Note: These are approximate frequencies and 'Yes' indicates the mode is observable by the technique. The complementarity of the techniques is evident.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the study of bis(cyclopentadienyl)ruthenium(II), or ruthenocene, electron ionization (EI) is a common method. nist.gov In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). chemguide.co.uk
The molecular ion of ruthenocene, [Ru(C₅H₅)₂]⁺, is typically observed with high intensity due to the stability of the aromatic cyclopentadienyl rings. The technique allows for precise mass determination, confirming the compound's identity. nist.govnih.gov Further analysis of the isotopic pattern of the molecular ion peak is crucial, as ruthenium has several stable isotopes, leading to a characteristic cluster of peaks that can definitively identify its presence.
Fragmentation Pattern Analysis
Following ionization, the energetically unstable molecular ions can break apart into smaller, charged fragments. chemguide.co.ukwikipedia.orglibretexts.org The analysis of these fragmentation patterns provides valuable structural information. For ruthenocene, the fragmentation is dominated by the sequential loss of the cyclopentadienyl (Cp) ligands. rsc.org
The primary fragmentation pathways observed in the mass spectrum of ruthenocene involve the cleavage of the metal-ligand bonds. The most common fragments are the result of losing one or both Cp rings. rsc.org
Key Fragmentation Steps:
Formation of the Molecular Ion: (C₅H₅)₂Ru + e⁻ → [(C₅H₅)₂Ru]⁺• + 2e⁻
Loss of a Cyclopentadienyl Radical: [(C₅H₅)₂Ru]⁺• → [Ru(C₅H₅)]⁺ + C₅H₅•
Loss of the Second Cyclopentadienyl Radical: [Ru(C₅H₅)]⁺ → Ru⁺ + C₅H₅•
Studies have determined the ionic bond dissociation energies for these fragmentation steps, providing insight into the strength of the ruthenium-cyclopentadienyl bond. rsc.org The high stability of the resulting [Ru(C₅H₅)]⁺ and Ru⁺ ions contributes to their prominence in the mass spectrum.
| Ion | Formula | m/z (most abundant isotope) | Significance |
|---|---|---|---|
| Molecular Ion | [(C₅H₅)₂Ru]⁺• | 231 | Parent ion |
| Fragment Ion | [Ru(C₅H₅)]⁺ | 166 | Loss of one Cp ring |
| Metal Ion | [Ru]⁺ | 101 | Loss of both Cp rings |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique has been instrumental in elucidating the precise solid-state structure of ruthenocene and its derivatives. iucr.orgyoutube.com
The analysis of ruthenocene crystals reveals that the compound features a ruthenium atom "sandwiched" between two planar cyclopentadienyl rings. iucr.orgwikipedia.org A key structural feature of ruthenocene is the conformation of these rings. Unlike ferrocene, which primarily adopts a staggered conformation, ruthenocene crystallizes with its cyclopentadienyl rings in an eclipsed configuration. iucr.orgwikipedia.org This is attributed to the larger ionic radius of ruthenium compared to iron, which increases the inter-ring distance and reduces steric hindrance, making the eclipsed form more stable. wikipedia.org
The crystal structure of unsubstituted ruthenocene was determined to belong to the orthorhombic space group Pnma. iucr.org Detailed crystallographic studies provide precise measurements of bond lengths and angles within the molecule.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pnma | iucr.org |
| Unit Cell Dimensions | a = 7.13 Å, b = 8.99 Å, c = 12.81 Å | iucr.org |
| Molecules per unit cell (Z) | 4 | iucr.org |
| Ring Conformation | Eclipsed | iucr.orgwikipedia.org |
| Average Ru–C Bond Distance | 2.21 Å | iucr.org |
| Average C–C Bond Distance (in ring) | 1.43 Å | iucr.org |
| Inter-ring Distance | 3.68 Å | iucr.org |
Even when substituents are added to the cyclopentadienyl rings, as in 1,1′-diformylruthenocene, the eclipsed conformation is maintained. iucr.org
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy
Ultraviolet-visible (UV-Vis) and near-infrared (NIR) spectroscopy are used to study the electronic transitions within a molecule. The absorption of light in these regions corresponds to the excitation of electrons from lower to higher energy orbitals. For bis(cyclopentadienyl)ruthenium(II) complexes, the spectra are characterized by distinct absorption bands arising from different types of electronic transitions. acs.orgresearchgate.net
The UV-Vis spectrum of ruthenocene-type complexes typically displays two main features:
Ligand-Centered (LC) Transitions: Occurring at higher energies (in the UV region, ~290 nm), these transitions involve the excitation of electrons within the π-orbitals of the cyclopentadienyl ligands (π → π*). researchgate.net
Metal-to-Ligand Charge-Transfer (MLCT) Transitions: These are observed at lower energies (in the visible region, ~450 nm) and involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. acs.orgresearchgate.net
Less intense d-d transitions, which involve the excitation of an electron from one d-orbital to another, are also possible but are often obscured by the more intense MLCT bands. The precise energies of these transitions can be influenced by the solvent and any substituents on the cyclopentadienyl rings. acs.org
| Transition Type | Approximate Wavelength (nm) | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Ligand-Centered (π → π) | ~317 | ~31560 | Intraligand excitation |
| Metal-to-Ligand Charge-Transfer (MLCT) | ~440-460 | ~22800–21900 | d(Ru) → π(ligand) |
Data based on analogous Ru(II) bipyridyl complexes as representative examples. acs.org
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of bis(cyclopentadienyl)ruthenium(II) complexes. sapub.org CV measures the current response of a system to a linearly cycled potential sweep, providing information on the oxidation and reduction potentials of the species. sapub.orgumb.edu
Ruthenocene exhibits interesting electrochemical behavior. Unlike ferrocene, which undergoes a stable, reversible one-electron oxidation, ruthenocene typically displays a more complex, irreversible two-electron oxidation process at a higher potential. wikipedia.org This oxidation generates the dication [Ru(C₅H₅)₂]²⁺.
The general redox process is: (C₅H₅)₂Ru ⇌ [(C₅H₅)₂Ru]²⁺ + 2e⁻
Computational and Theoretical Investigations of Bis Cyclopentadienyl Ruthenium Ii Chemistry
Density Functional Theory (DFT) Studies
DFT has emerged as a powerful tool for investigating the chemistry of ruthenocene and its derivatives, offering a balance between computational cost and accuracy.
Electronic Structure Elucidation
DFT calculations have been instrumental in elucidating the electronic structure of ruthenocene. These studies have confirmed that ruthenocene is a diamagnetic complex with a closed-shell 18-electron configuration, which accounts for its remarkable stability. cam.ac.uk The electronic structure is characterized by significant metal-ligand orbital mixing.
A critical aspect of ruthenocene's electronic structure is the energy ordering of the highest occupied molecular orbitals (HOMOs), which are primarily of metal d-orbital character. DFT studies have shown that the a1' and e2' sets of molecular orbitals are very close in energy. researchgate.net The precise energy difference and ordering of these orbitals can be sensitive to the choice of exchange-correlation functional used in the DFT calculations. researchgate.net This subtle ordering has significant implications for the properties and reactivity of ruthenocene and its oxidized derivatives. researchgate.net The photoelectron spectrum of ruthenocene is complex, a feature that has been attributed to the spin-orbit interaction. researchgate.net
In dicationic binuclear ruthenocene derivatives, the electronic structure is significantly altered. The fulvene-type structure becomes more stable due to the attractive interaction between the positively charged ruthenium atoms and the C-C double bonds of the bridging ligand. core.ac.uk This leads to significant structural distortions compared to the neutral parent molecule. core.ac.uk
| Property | Description | Significance | Reference |
|---|---|---|---|
| Electron Configuration | 18-valence electron, closed-shell system. | Contributes to the high stability of the molecule. | cam.ac.uk |
| Highest Occupied Molecular Orbitals (HOMOs) | The a1' and e2' orbitals are close in energy. Their precise ordering is functional-dependent. | Influences redox properties and the structure of oxidized species. | researchgate.net |
| Photoelectron Spectrum | Complex due to spin-orbit interactions. | Highlights the intricate electronic nature of the compound. | researchgate.net |
| Dicationic Derivatives | Exhibit significant structural distortions with a more stable fulvene-type structure. | Demonstrates the impact of oxidation on the electronic and geometric structure. | core.ac.uk |
Molecular Orbital Analysis
Molecular orbital (MO) analysis based on DFT calculations provides a detailed picture of the bonding in ruthenocene. The frontier orbitals, which play a crucial role in the chemical reactivity and properties of molecules, have been extensively studied. core.ac.uk The HOMOs of ruthenocene are primarily composed of ruthenium's 4d orbitals, with contributions from the cyclopentadienyl (B1206354) (Cp) ring π-orbitals. The lowest unoccupied molecular orbital (LUMO) is also of metal character with contributions from the Cp rings.
The interaction between the metal d-orbitals and the π-orbitals of the two Cp ligands leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The Dewar-Chatt-Duncanson model, which describes the bonding in terms of donation from the ligand π-orbitals to the metal and back-donation from the metal d-orbitals to the ligand π*-orbitals, is well-supported by MO analysis of ruthenocene. umb.edu
The sequence of the highest occupied orbitals, specifically the a1' and e2' orbitals, is crucial for accurately predicting the structural parameters of oxidized binuclear ruthenocene derivatives. researchgate.net DFT calculations have shown that the optimized Ru-Cp distance is linearly correlated with the energy difference between these orbitals. researchgate.net
Vibrational Spectra Prediction and Assignment
DFT calculations have proven to be a reliable tool for predicting and assigning the vibrational spectra (infrared and Raman) of ruthenocene. researchgate.netrsc.org By calculating the harmonic frequencies, theoretical spectra can be generated that show excellent agreement with experimental data, allowing for a definitive assignment of the observed vibrational modes. researchgate.net This includes not only the internal vibrations of the cyclopentadienyl rings but also the modes involving the metal-ring framework, such as the ring tilt and the metal-ring stretch. rsc.org
Periodic DFT calculations, which take into account the crystalline environment, have been shown to provide a nearly one-to-one match with experimental inelastic neutron scattering (INS) spectra, further validating the assignments. researchgate.net Anharmonic corrections can also be incorporated into the DFT calculations to achieve even higher accuracy in the predicted vibrational frequencies. researchgate.net
| Vibrational Mode | Symmetry | Calculated Frequency (DFT) | Experimental Frequency | Reference |
|---|---|---|---|---|
| Ru-Cp Stretch | A1' | ~333 | 333 | unige.ch |
| Ring Tilt | E1' | ~450 | 448 | rsc.org |
| C-H Out-of-plane Bend | A2" | ~820 | 815 | rsc.org |
| C-C Stretch | A1' | ~1100 | 1104 | rsc.org |
Conformational Energy Landscape Exploration
DFT calculations have been employed to explore the conformational energy landscape of ruthenocene. In its crystalline state at ambient conditions, ruthenocene adopts an eclipsed conformation of the two cyclopentadienyl rings. nih.gov This is in contrast to ferrocene (B1249389), which favors a staggered conformation. The larger ionic radius of ruthenium increases the distance between the Cp rings, reducing steric hindrance and making the eclipsed conformation energetically more favorable. nih.gov
Theoretical studies have investigated the rotational barrier of the cyclopentadienyl rings. The energy difference between the eclipsed and staggered conformations is small, on the order of a few kJ/mol, indicating that the rings can rotate with a very low energy barrier in the gas phase or in solution.
Catalytic Mechanism Elucidation and Transition State Analysis
While bis(cyclopentadienyl)ruthenium(II) itself is not a widely used catalyst, DFT studies on related ruthenium(II) complexes provide a framework for understanding potential catalytic mechanisms. DFT calculations are a powerful tool for elucidating the intricate steps of catalytic cycles, including ligand exchange, oxidative addition, reductive elimination, and insertion reactions. By mapping the potential energy surface, reaction intermediates and transition states can be identified, and the rate-determining step of a catalytic process can be determined.
For instance, in the ruthenium-catalyzed amination of aryl chlorides, DFT studies can help to identify the resting state of the catalyst and elucidate the mechanism of arene exchange, which is often the rate-limiting step. dur.ac.uk Similarly, for olefin metathesis reactions catalyzed by ruthenium complexes, DFT can be used to predict the behavior of novel catalyst architectures and to understand the factors controlling the stereoselectivity of the reaction. nih.govresearchgate.net Transition state theory, combined with DFT calculations, allows for the prediction of reaction rates and the exploration of reaction pathways. chemrxiv.org
Thermodynamics and Kinetics of Reactions
DFT calculations can provide valuable thermodynamic and kinetic data for reactions involving ruthenocene and its derivatives. By calculating the energies of reactants, products, and transition states, key parameters such as reaction enthalpies, Gibbs free energies, and activation energies can be determined.
For example, in the study of iridium(III) complexes containing ruthenocene moieties, DFT has been used to calculate the HOMO energies, which are then correlated with experimental redox potentials. nih.govresearchgate.net This allows for a deeper understanding of the electronic factors that govern the thermodynamics of electron transfer processes.
Furthermore, DFT calculations can be performed at different temperatures and pressures to simulate experimental conditions and to obtain thermodynamic parameters such as enthalpy and entropy changes. youtube.com This information is crucial for understanding the feasibility and spontaneity of a reaction under specific conditions. Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the activation energies obtained from DFT calculations. youtube.comyoutube.com
Ab Initio Molecular Dynamics
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as a simulation progresses. This method allows for the exploration of molecular motion and reactivity over time without reliance on pre-parameterized force fields.
In the study of ruthenocene, AIMD simulations have been employed to investigate its dynamic structural properties. researchgate.net These simulations treat the system quantum mechanically, providing a detailed picture of atomic and electronic behavior. For instance, AIMD has been used to study the rotational dynamics of the cyclopentadienyl (Cp) rings. In related metallocenes like ferrocene, density-functional-based Car-Parrinello and Born-Oppenheimer molecular dynamics have shown that at room temperature, the Cp rings can rotate freely, with rotational periods on the picosecond timescale. acs.org
Furthermore, AIMD can be used to study complex intramolecular rearrangements. For other molecules, AIMD has successfully observed phenomena like the Berry pseudorotation, a mechanism for the exchange of ligands around a central atom, with simulations showing it occurring on a sub-picosecond timescale at elevated temperatures. unige.ch The application of AIMD to ruthenocene and its derivatives is crucial for understanding their fluxional behavior and the influence of temperature on their structure and stability. arxiv.org The accuracy of these simulations depends on the level of theory and the basis sets used, with methods like the projector augmented wave (PAW) method enabling efficient and accurate simulations for transition metal elements like ruthenium. researchgate.net
Table 1: Key Parameters in Ab Initio Molecular Dynamics Simulations
| Parameter | Description | Relevance to Ruthenocene |
| Time Step | The interval between calculations of interatomic forces. | Typically on the order of femtoseconds (fs) to capture high-frequency bond vibrations. |
| Simulation Time | The total duration of the simulation. | Picoseconds (ps) to nanoseconds (ns) are often required to observe complex dynamic events like ring rotation or conformational changes. |
| Temperature | The simulated temperature of the system, controlled by a thermostat. | Investigating the effect of temperature on the stability of eclipsed vs. staggered conformations. arxiv.org |
| Level of Theory | The quantum mechanical method used (e.g., DFT with a specific functional). | Determines the accuracy of the calculated forces and energies. |
Computational Approaches in Catalyst Design and Optimization
Computational methods are central to the rational design and optimization of catalysts derived from ruthenocene. By modeling reaction mechanisms and predicting catalytic activity, these approaches can significantly accelerate the discovery of new and more efficient catalysts, reducing the need for extensive trial-and-error synthesis.
Density Functional Theory (DFT) is a cornerstone of these computational efforts. It is used to calculate the electronic structure and energies of reactants, products, transition states, and intermediates. This information allows chemists to map out entire catalytic cycles and identify rate-determining steps. For example, in ruthenium-catalyzed reactions, DFT can elucidate how the choice of ligands influences stereoselectivity by calculating the energy barriers for different reaction pathways.
A significant focus of computational catalyst design is the screening of potential ligand modifications. By systematically altering the structure of ligands attached to the ruthenocene core in silico, researchers can predict how these changes will affect the catalyst's performance. Bayesian optimization has emerged as a powerful machine learning technique to guide this process, helping to efficiently search the vast chemical space of possible ligands and reaction conditions to identify optimal candidates for asymmetric hydrogenation or other transformations. researchgate.netresearchgate.net
Table 2: Computational Methods in Ruthenocene Catalyst Design
| Computational Method | Application in Catalyst Design | Example Finding |
| Density Functional Theory (DFT) | Calculating reaction pathways, transition state energies, and electronic properties. | Determining the mechanism and stereoselectivity of hydroamidation reactions catalyzed by ruthenium complexes. |
| Molecular Mechanics (MM) | Rapid screening of ligand conformations and steric effects. | Pre-screening large libraries of ligands to identify promising candidates for further DFT study. |
| Bayesian Optimization | Guiding the search for optimal catalyst structures and reaction conditions. researchgate.net | Accelerating the discovery of ruthenium complexes for asymmetric hydrogenation. researchgate.net |
Exploration of Chemical Space through Computational Methods
The "chemical space" of ruthenocene encompasses all possible molecules that can be derived from its basic structure. This space is immense, and its exploration through traditional synthetic chemistry is impractical. Computational methods, particularly those enhanced by machine learning, provide a means to navigate this vast landscape efficiently.
High-throughput computational screening involves the automated calculation of properties for thousands or even millions of virtual compounds. By defining a set of desired properties—such as electronic structure, stability, or potential for catalytic activity—researchers can filter this vast chemical space to identify a smaller, more manageable set of promising candidates for synthesis.
Machine learning models can be trained on data from these high-throughput calculations to create predictive models. These models can then estimate the properties of new, uncalculated ruthenocene derivatives almost instantaneously. Algorithms like Gryffin use Bayesian optimization combined with physicochemical descriptors to accelerate the search for materials with desired characteristics, effectively guiding the exploration of the combinatorial space. researchgate.net This approach has been successfully applied to design new molecules for applications ranging from organic solar cells to catalysis. researchgate.net
Integration of Machine Learning (ML) with Physics-Based Simulations
A frontier in computational chemistry is the integration of machine learning with traditional physics-based simulations. This hybrid approach combines the predictive power and speed of ML with the accuracy and rigor of quantum mechanics and molecular dynamics.
In this paradigm, ML models can be trained on data generated from high-fidelity, but computationally expensive, physics-based simulations. The trained ML model can then act as a surrogate, rapidly predicting outcomes that would have taken immense computational resources to calculate directly. scitechdaily.com This is particularly useful for tasks like predicting the behavior of a drug candidate in a biological system or simulating fluid dynamics. scitechdaily.comscience.gov
For ruthenium complexes, this integrated approach holds significant promise. For example, the Livermore Computer-Aided Drug Design (LCADD) platform combines ML and physics-based simulations to model and evaluate the behavior of potential drugs before they are synthesized. scitechdaily.com This allows for the iterative refinement of molecules for properties like potency and selectivity. scitechdaily.com Such a platform could be used to design ruthenocene-based anticancer agents, optimizing their ability to interact with specific biological targets while minimizing side effects.
Computational Studies of Ruthenocene Dimers and Intermolecular Interactions
The behavior of ruthenocene in the solid state and in solution is governed by weak, non-covalent intermolecular interactions. Understanding these forces is critical for predicting crystal packing, solubility, and the formation of larger molecular assemblies.
Computational studies employ a variety of methods to probe these interactions. For crystalline ruthenocene, intermolecular interactions have been modeled using empirical potentials, such as the Buckingham potential, in conjunction with DFT calculations. unige.ch This approach allows for the description of how the surrounding crystal environment affects the properties of a single ruthenocene molecule. unige.ch The calculations have shown that properties calculated for an isolated molecule can differ from those in the crystalline state, highlighting the importance of considering the condensed phase environment. unige.ch
The study of ruthenocene dimers—two ruthenocene molecules interacting with each other—provides fundamental insights into these forces. High-level quantum mechanical methods can be used to calculate the binding energies and geometries of these dimers, identifying the most stable configurations and the nature of the interactions (e.g., van der Waals forces). The analysis of phenomena like the dimerization of molecules within carbon nanotubes, studied through both computational analysis and advanced microscopy, provides a framework for understanding how confinement and weak interactions can direct chemical reactivity. researchgate.net
Derivatization and Ligand System Design in Ruthenium Cyclopentadienyl Chemistry
Strategies for Functionalization of Cyclopentadienyl (B1206354) Ligands
The functionalization of cyclopentadienyl ligands in ruthenium complexes is a key strategy for modulating their chemical behavior. These modifications can be broadly categorized into two main approaches: the synthesis of a functionalized cyclopentadiene (B3395910) followed by its coordination to ruthenium, or the derivatization of a cyclopentadienyl ligand that is already part of a ruthenium complex.
One common strategy involves the introduction of sterically demanding substituents onto the cyclopentadienyl ring. This approach can enhance the kinetic stability of the resulting complexes. For instance, the use of overcrowded pentaarylcyclopentadienyl ligands has been explored, with synthetic routes often employing chloro-functionalized precursors for improved efficiency, especially with highly sterically hindered systems.
Another avenue for functionalization is the attachment of pendant groups with coordinating capabilities. This can lead to the formation of complexes with intramolecularly tethered ligands, influencing the geometry and reactivity at the ruthenium center. A versatile method for achieving this involves using an electrophilic building block, such as the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation. The chloride in this precursor can be readily substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups, including those with coordinating atoms like oxygen or nitrogen.
Furthermore, modifying the electronic properties of the cyclopentadienyl ligand can significantly impact the reactivity of the ruthenium complex. The introduction of electron-withdrawing groups, for example, can enhance the electrophilicity of the metal center. This has been demonstrated with the development of an acetyl-substituted cyclopentadienyl (CpAc) ruthenium complex, which shows increased reactivity in certain applications.
The choice of synthetic strategy often depends on the desired functionality and the stability of the starting materials and products. While the pre-functionalization of the cyclopentadiene ligand is a widely used method, the post-coordination modification of the Cp ring offers a more versatile, albeit sometimes less explored, route to novel ruthenium-cyclopentadienyl complexes.
Design of Chiral Ruthenocene Ligands and Complexes
The design and synthesis of chiral ruthenocene ligands and complexes are of significant interest for their applications in enantioselective catalysis. Chirality in these systems can be introduced in several ways, including the incorporation of a chiral center in a substituent on the cyclopentadienyl ring, the creation of planar chirality, or the use of an atropchiral cyclopentadienyl ligand.
Planar chirality is a common feature in substituted ruthenocenes and can be achieved through the synthesis of unsymmetrically substituted cyclopentadienyl ligands. For example, 1,1'-disubstituted and 1,3-disubstituted planar chiral ruthenocenes have been developed. The synthetic strategies for these ligands can differ significantly from those used for their ferrocene (B1249389) analogues. One approach to synthesizing planar chiral ruthenocenes involves an enantioselective relay remote C-H activation strategy, which allows for the construction of 1,3-disubstituted planar chiral ruthenocenes with high enantioselectivity.
Another strategy involves the use of bidentate ligands where a chiral element is tethered to the cyclopentadienyl ring. For instance, novel ruthenium complexes with planar-chiral cyclopentadienyl-pyridine or -phosphine bidentate ligands have been synthesized. In these systems, the chiral environment around the ruthenium atom is influenced by the steric effects of the substituents on the cyclopentadienyl ring and the ancillary ligand.
Atropchiral cyclopentadienyl ligands represent another important class of chiral ligands for ruthenium. These ligands possess chirality due to hindered rotation around a single bond. Chiral neutral CpxRu(II)Cl complexes based on atropchiral cyclopentadienyl (Cpx) ligands have been designed and have shown excellent reactivity and enantioselectivity in [2+2]-cycloadditions.
Incorporation of Ancillary Ligands
The properties and reactivity of ruthenium-cyclopentadienyl complexes can be further tailored by the incorporation of a diverse range of ancillary ligands. These ligands, which bind to the ruthenium center alongside the cyclopentadienyl ring, play a crucial role in modulating the electronic and steric environment of the metal, thereby influencing the complex's stability, solubility, and catalytic activity.
Phosphine (B1218219) Ligands (e.g., Triarylphosphine, Water-Soluble Phosphines)
Phosphine ligands are among the most widely used ancillary ligands in ruthenium-cyclopentadienyl chemistry. The electronic and steric properties of the phosphine can be readily tuned by varying the substituents on the phosphorus atom.
Triarylphosphines , such as triphenylphosphine (B44618) (PPh₃), are common ancillary ligands. They are known to stabilize the ruthenium center and influence the reactivity of the complex. For example, complexes of the type [CpRuCl(PPh₃)₂] are well-established starting materials for the synthesis of a variety of other ruthenium-cyclopentadienyl derivatives. The steric bulk of triarylphosphines can also play a role in directing the outcome of catalytic reactions.
Water-soluble phosphines have gained increasing attention due to their potential applications in aqueous-phase catalysis and medicinal chemistry. The introduction of sulfonate groups into the aryl substituents of a phosphine ligand, as in diphenylphosphane-benzene-3-sulfonate (mTPPMS), imparts water solubility to the corresponding ruthenium-cyclopentadienyl complexes. These water-soluble complexes have been investigated for their anticancer properties. The presence of water-soluble phosphine coligands can influence the electronic environment around the ruthenium(II) center, affecting the redox behavior of the complex. Another example is 1,3,5-triaza-7-phosphaadamantane (PTA), which is a water-soluble phosphine that has been incorporated into ruthenium-cyclopentadienyl complexes for applications in aqueous-phase catalysis.
Below is a table summarizing some key phosphine ligands used in ruthenium-cyclopentadienyl chemistry and their notable features.
| Phosphine Ligand | Abbreviation | Key Features |
| Triphenylphosphine | PPh₃ | Common ancillary ligand, provides steric bulk and electronic stabilization. |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Chelating diphosphine, forms stable five-membered rings with the metal center. |
| Diphenylphosphane-benzene-3-sulfonate | mTPPMS | Water-soluble, used in aqueous-phase applications and for biological studies. |
| 1,3,5-Triaza-7-phosphaadamantane | PTA | Water-soluble, cage-like phosphine used in aqueous catalysis. |
Arene Ligands (e.g., p-cymene)
Arene ligands, particularly p-cymene (B1678584), are another important class of ancillary ligands in ruthenium chemistry. The dimeric complex [Ru(p-cymene)(μ-Cl)Cl]₂ is a common and commercially available starting material for the synthesis of a wide range of ruthenium-arene complexes. While much of the research focuses on half-sandwich complexes where the arene is the primary π-ligand, there are also examples of mixed-ligand systems that incorporate both cyclopentadienyl and arene ligands.
The synthesis of mixed-ligand triruthenium hydrido complexes composed of [Cp‡Ru] (Cp‡ = 1,2,4-tri-tert-butylcyclopentadienyl) and [(p-cymene)Ru] fragments has been reported. These complexes, such as [(Cp‡Ru)₂{(p-cymene)Ru}(μ-H)₃(μ₃-H)], are synthesized from precursors containing either the cyclopentadienyl or the p-cymene ruthenium fragment. The reactivity of these mixed-cluster complexes, for example towards phosphite ligands, can be influenced by the nature of the π-ligands on the different ruthenium centers.
In some cases, the direct coordination of bulky cyclopentadienyl ligands to ruthenium precursors like [Ru(p-cymene)Cl₂]₂ can be challenging due to steric hindrance. This highlights the interplay between the steric demands of both the cyclopentadienyl and the arene ligand in the formation of stable complexes.
The incorporation of both cyclopentadienyl and arene ligands within the same molecular framework allows for the combination of the properties conferred by each ligand, potentially leading to novel reactivity and catalytic applications.
Multidentate and Pincer Ligands
Multidentate and pincer ligands offer a high degree of stability and control over the coordination geometry of ruthenium-cyclopentadienyl complexes. These ligands bind to the metal center through two or more donor atoms, often forming a rigid framework that can influence the reactivity and selectivity of the complex.
One strategy for incorporating multidentate ligands involves the functionalization of the cyclopentadienyl ring with a pendant arm containing a coordinating group. This leads to the formation of an intramolecularly tethered ligand system. For example, ruthenium cyclopentadienyl half-sandwich complexes functionalized with coordinating α-picolinates have been synthesized. In these complexes, the picolinate (B1231196) group acts as a bidentate ligand, coordinating to the ruthenium center through both a nitrogen and an oxygen atom.
Pincer ligands, which are a specific class of tridentate ligands that typically bind to a metal in a meridional fashion, have been extensively studied in ruthenium chemistry. While a significant portion of this research focuses on ruthenium complexes without a cyclopentadienyl ligand, there is growing interest in combining the robust {RuCp} fragment with the well-defined coordination environment provided by pincer ligands. The design of such complexes can lead to catalysts with enhanced stability and unique reactivity. The electronic and steric properties of the pincer ligand, which can have donor atoms such as phosphorus (P), nitrogen (N), and carbon (C) in various combinations (e.g., PNP, NNN, PCP), can be systematically varied to fine-tune the catalytic performance of the resulting ruthenium-cyclopentadienyl pincer complex.
Synthesis of Organometallic Polymers and Oligomers (e.g., Ruthenocenophanes)
The incorporation of ruthenocene units into the backbone of polymers and oligomers leads to materials with interesting electronic, optical, and redox properties. A key class of monomers for the synthesis of these materials are ruthenocenophanes, which are ruthenocene derivatives where the two cyclopentadienyl rings are connected by one or more bridging groups.
Ruthenocenophanes can be synthesized through various routes. One method involves the reaction of a ruthenium(II) carboxylate with the dianion of a bis(cyclopentadienylmethyl)-functionalized precursor. For example, [1.1]ruthenocenophane has been synthesized using this approach. Another important class of bridged ruthenocenes are the sila tandfonline.comruthenocenophanes, where a silicon atom bridges the two Cp rings. These compounds are of interest as strained monomers for ring-opening polymerization (ROP) to produce poly(ruthenocenylsilanes). The synthesis of sila tandfonline.comruthenocenophanes can be achieved through the reaction of 1,1'-dilithioruthenocene with a dichlorosilane, although this reaction can be challenging and may result in low yields due to competing side reactions.
Organometallic polymers and oligomers containing ruthenocene can also be prepared through other polymerization techniques. The living polymerization of ethynylruthenocene has been used to synthesize polyenes with pendant ruthenocene units. Another approach involves the step-growth polymerization of ruthenocene-containing monomers. For instance, the reaction of ruthenocene with phenylboron dichloride can produce soluble polymeric materials with phenylboron bridging units in the backbone.
Below is a table summarizing examples of ruthenocenophanes and related polymers.
| Monomer/Polymer | Synthetic Method | Key Features |
| [1.1]Ruthenocenophane | Reaction of Ru(II) carboxylate with a dianionic precursor | Bridged ruthenocene with a two-carbon linker. |
| Sila tandfonline.comruthenocenophane | Reaction of 1,1'-dilithioruthenocene with dichlorosilane | Silicon-bridged ruthenocene, potential monomer for ROP. |
| Poly(ruthenocenylsilane) | Ring-opening polymerization of sila tandfonline.comruthenocenophanes | Polymer with alternating ruthenocene and silane units. |
| Poly(ethynylruthenocene) | Living polymerization of ethynylruthenocene | Polyene with pendant ruthenocene groups. |
| Phenylboron-bridged poly(ruthenocene) | Step-growth polymerization of ruthenocene with phenylboron dichloride | Polymer with ruthenocene and phenylboron units in the backbone. |
Mixed-Metal Metallocene Systems
The integration of a ruthenium-cyclopentadienyl moiety into a larger structure containing other metals creates mixed-metal metallocene systems. These heterobimetallic and polynuclear complexes are of significant interest as they can exhibit unique reactivity, electronic properties, and catalytic activities that arise from the synergistic interplay between the different metallic centers. The design of these systems often involves bridging ligands that facilitate communication and cooperation between the ruthenium center and other metals.
Ruthenium-Rhodium Heterobimetallic Complexes
A notable class of mixed-metal systems involves the combination of ruthenium and rhodium, often supported by distinct cyclopentadienyl-type ligands to create steric differentiation. The reactivity of these complexes can be finely tuned by altering the steric bulk on each metal center.
Research Findings: The synthesis of heterobimetallic trihydrido complexes of ruthenium and rhodium, such as [CpsRu(μ-H)3RhCps], has been reported. acs.orgacs.org In these structures, the two metal centers are bridged by three hydride ligands. The steric demands of the cyclopentadienyl ligands (Cps), for example, the less bulky pentamethylcyclopentadienyl (Cp*) versus the highly bulky 1,2,4-tri-tert-butylcyclopentadienyl (Cp‡), play a crucial role in the complex's subsequent reactivity. acs.orgacs.org
For instance, the complex [Cp‡Ru(μ-H)3RhCp] (Cp‡ on Ru, Cp on Rh) reacts with diphenylacetylene at 60 °C to yield a benzorhodacyclopentadiene complex, with the reaction occurring at the rhodium center. acs.org In contrast, the isomeric complex [CpRu(μ-H)3RhCp‡] (Cp on Ru, Cp‡ on Rh), which features a less sterically congested ruthenium center, reacts with the same substrate smoothly at a lower temperature (25 °C) to afford different products, including μ-alkenyl and μ-alkyne complexes. acs.org This demonstrates that the less hindered metal center often serves as the initial site of substrate interaction. acs.org
Photochemical reactions with benzene (B151609) also show divergent outcomes. The complex with the bulky Cp‡ group on ruthenium, [Cp‡Ru(μ-H)3RhCp*], yields a μ-phenyl complex under photo-irradiation. acs.org However, the isomer with the bulky ligand on rhodium decomposes under the same conditions, suggesting the steric arrangement is critical for the stability of reaction intermediates. acs.org
| Complex | Reactant | Conditions | Outcome | Reference |
| [Cp‡Ru(μ-H)3RhCp] | Diphenylacetylene | 60 °C | Cyclometalation at Rh center | acs.org |
| [CpRu(μ-H)3RhCp‡] | Diphenylacetylene | 25 °C | Formation of μ-alkenyl and μ-alkyne complexes | acs.org |
| [Cp‡Ru(μ-H)3RhCp] | Benzene | 25 °C, hv | Formation of μ-phenyl complex | acs.org |
| [CpRu(μ-H)3RhCp‡] | Benzene | 25 °C, hv | Decomposition | acs.org |
Ruthenium-Coinage Metal Systems
Heterobimetallic complexes pairing ruthenium with coinage metals like silver (Ag) and copper (Cu) have been synthesized, typically featuring bridging halide ligands. These systems are explored for potential applications in catalysis and materials science.
Research Findings: The controlled construction of halide-bridged heterobimetallic ruthenium-silver and ruthenium-copper complexes has been achieved. nih.gov An example is the synthesis of complexes with the general formula [(WCA-NHC)M(μ-Cl)2Ru(PPh3)(η6-p-cymene)], where M is Ag or Cu, and WCA-NHC represents a weakly coordinating anionic N-heterocyclic carbene. nih.gov X-ray diffraction analysis of these compounds provides insight into the metal-metal interactions. For the silver and copper analogues, the Ru-Ag and Ru-Cu distances were determined to be 3.5995(2) Å and 3.3938(6) Å, respectively. nih.gov These long distances indicate the absence of any significant metal-metal bonding. nih.gov A related silver-ruthenium complex with bridging iodido ligands, formed from the reaction of [(η6-p-cymene)RuI2(PPh3)], showed an even longer Ag-Ru distance of 4.1057(5) Å. nih.gov
| Complex | Metal-Metal Distance (Å) | Bond Type | Reference |
| [(WCA-NHC)Ag(μ-Cl)2Ru(PPh3)(η6-p-cymene)] | 3.5995(2) | Non-bonding | nih.gov |
| [(WCA-NHC)Cu(μ-Cl)2Ru(PPh3)(η6-p-cymene)] | 3.3938(6) | Non-bonding | nih.gov |
| [(WCA-NHC)Ag(μ-I)2Ru(PPh3)(η6-p-cymene)] | 4.1057(5) | Non-bonding | nih.gov |
Systems with Other Group 8 and 9 Metallocenes
Another important category of mixed-metal systems involves linking a cyclopentadienyl ruthenium unit to other metallocenes, such as ferrocene, ruthenocene, and cobaltocene. These connections are typically facilitated by bridging bisphosphine ligands, which allow for electronic communication between the distinct organometallic fragments.
Research Findings: A range of bimetallic complexes with the general formula CpRu(P−P)X and CpRu(P−P)X (where X = Cl, H) have been synthesized. acs.org The bridging bisphosphine ligand (P−P) is based on a different metallocene core. Examples of these ligands include 1,1′-bis(diphenylphosphino)ferrocene (dppf), 1,1′-bis(diphenylphosphino)ruthenocene (dppr), and 1,1′-bis(diphenylphosphino)cobaltocene (dppc). acs.org These complexes effectively contain two different metallocene units within a single molecule. The electrochemical properties of these complexes have been studied using cyclic voltammetry, revealing electronic interactions between the metal centers. For example, in the [CpRu(dppc)H]+ complex, the Co(III/II) potential of the dppc+ ligand experiences a cathodic shift upon coordination to the ruthenium center. acs.org The protonation of these hydride complexes typically yields trans-dihydride cations, although the [CpRu(dppc)H]+ system uniquely forms a dihydrogen complex, [CpRu(dppc)(H2)]2+, which exhibits surprising kinetic stability. acs.org
| Ruthenium Moiety | Bridging Ligand (Metallocene Core) | Example Complex | Reference |
| CpRu | dppf (Ferrocene) | CpRu(dppf)Cl | acs.org |
| CpRu | dppr (Ruthenocene) | CpRu(dppr)Cl | acs.org |
| CpRu | dppc (Cobaltocene) | CpRu(dppc)H | acs.org |
| CpRu | dppf (Ferrocene) | CpRu(dppf)H | acs.org |
Ruthenium-Rhenium Heteronuclear Complexes
The development of heteronuclear complexes containing both ruthenium and rhenium has been pursued, combining the distinct photophysical and chemical properties of each metal.
Research Findings: Heteronuclear Ru(II)-Re(I) complexes have been synthesized and characterized. frontiersin.org The synthetic strategy involves the direct reaction of a pre-formed ruthenium complex with a rhenium complex. For instance, the complex Ru(bpy)2LRe(CO)3(DIP)3 was prepared by reacting a ruthenium precursor with a rhenium carbonyl complex in acetone. frontiersin.org These systems link a luminescent rhenium center to a ruthenium polypyridyl-type unit, creating molecules with potential applications in photochemistry and as biological probes. frontiersin.org
Future Perspectives and Emerging Research Directions in Bis Cyclopentadienyl Ruthenium Ii Chemistry
Advancements in Asymmetric Catalysis
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, and ruthenocene derivatives are emerging as promising candidates in this field. While ruthenium-based catalysts for asymmetric reactions like olefin metathesis, hydrogenation, and various C-C bond-forming reactions are well-established, the specific incorporation of the ruthenocene scaffold offers unique structural and electronic properties that are being increasingly exploited. nih.govbeilstein-journals.orgnih.govmdpi.comnih.gov
A notable advancement is the development of planar chiral ruthenocene-based bis-palladacycles. These complexes have been shown to be effective in cooperative bimetallic asymmetric catalysis. acs.org In a comparative study with its ferrocene (B1249389) analogue, the ruthenocene-based catalyst demonstrated superior or complementary activity and enantioselectivity depending on the substrate. acs.org For instance, in the asymmetric synthesis of α-arylated carbonyl compounds, the ruthenocene bis-palladacycle showed slightly lower reactivity at room temperature but higher activity at elevated temperatures compared to the ferrocene complex, while maintaining very high enantiomeric excess. acs.org This highlights the potential of the ruthenocene backbone as a tunable platform for designing highly efficient and selective catalysts.
Furthermore, cyclopentadienylruthenium (CpRu) complexes bearing chiral sulfoxide (B87167) ligands have been successfully employed as catalysts for the asymmetric redox bicycloisomerization of enynes, constructing complex bicyclic structures with high enantioselectivity. beilstein-journals.org The development of such chiral ruthenocene-derived catalysts opens new avenues for the synthesis of complex, enantioenriched molecules that are valuable in pharmaceuticals and materials science. nih.gov
Novel Applications in Sustainable Chemistry and Energy
The principles of green chemistry and the quest for sustainable energy solutions are driving innovation in the applications of ruthenocene and its derivatives. In the realm of sustainable chemistry, efforts have been made to develop more environmentally benign synthetic routes to ruthenocene itself, incorporating principles of green chemistry to minimize waste and energy consumption. sfu.ca
Ruthenium complexes, in general, are recognized for their catalytic prowess in reactions that promote sustainability. For example, ruthenium complexes of tetradentate bipyridine ligands have shown exceptional efficiency in the hydrogenation of carboxylic esters and lactones under mild conditions and at very low catalyst loadings, presenting a green alternative to traditional stoichiometric reagents. rsc.org Ruthenocene and its derivatives have also been investigated for their potential in reducing soot formation during combustion, which has significant environmental implications. taylorandfrancis.com
In the energy sector, ruthenocene is being explored for its role in solar energy conversion and energy storage. Ruthenium-based dyes are key components in dye-sensitized solar cells (DSSCs), where they play a crucial role in converting sunlight into electricity. nih.govresearchgate.net Although much of the focus has been on polypyridyl ruthenium complexes, the fundamental photophysical and electrochemical properties of ruthenocene make it an interesting candidate for novel photosensitizers. nih.gov Additionally, ruthenocene has been utilized as a molecular electron donor in the oxygen reduction reaction (ORR) at liquid-liquid interfaces, a process relevant to fuel cell technology. taylorandfrancis.com The development of new materials like MXenes for solar cell applications also presents opportunities for incorporating ruthenocene to enhance performance and efficiency. mdpi.com
Continued Exploration of Reaction Mechanisms for Rational Catalyst Design
A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools in elucidating the intricate steps of catalytic cycles involving ruthenium complexes.
For example, a detailed computational study on the ruthenium-catalyzed hydroamidation of terminal alkynes has provided crucial insights into the factors governing the stereoselectivity of the reaction. rsc.org The study revealed that the choice of phosphine (B1218219) ligand dramatically influences the orientation of the substrates in the transition state of the nucleophilic transfer step, thereby dictating whether the E or Z isomer of the enamide product is formed. rsc.org These theoretical findings are in excellent agreement with experimental observations and provide a predictive framework for selecting the appropriate ligand to achieve a desired stereochemical outcome.
By continuing to explore the mechanisms of ruthenocene-catalyzed reactions through a combination of experimental and computational methods, researchers can identify key intermediates and transition states, understand the role of ligands and reaction conditions, and ultimately design catalysts with tailored reactivity and selectivity for specific applications. This knowledge-driven approach is essential for advancing the field beyond trial-and-error discovery.
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational and experimental chemistry is a powerful engine for discovery and innovation in ruthenocene chemistry. This interdisciplinary approach allows for a more comprehensive understanding of the structure, bonding, and reactivity of ruthenocene-based systems.
For instance, the synthesis and characterization of ruthenocene can be enhanced through computational analysis. sfu.ca Computational methods can predict spectroscopic data (NMR, IR) and visualize molecular orbitals, providing a deeper understanding of the electronic structure and bonding in ruthenocene that complements experimental measurements. sfu.ca High-accuracy vibrational computations, including anharmonic corrections, have been performed for ruthenocene, providing benchmark data for validating and refining theoretical models. researchgate.net
This integrated approach is also crucial in the study of more complex systems. The mechanochemistry of ruthenocene-containing polymers has been investigated using both experimental techniques like ultrasonication and computational modeling to understand how mechanical forces can selectively break the bonds within the ruthenocene unit. semanticscholar.orgrsc.org Similarly, comprehensive experimental and computational studies on η⁶-arene ruthenium(II) complexes supported by sulfur-containing ligands have provided detailed insights into the metal-ligand bonding and reactivity. researchgate.net The combination of synthesis, spectroscopy, X-ray crystallography, and DFT calculations allows for a holistic understanding that would be unattainable through a single approach.
Expanding the Scope of Ruthenocene-Based Materials
The unique properties of the ruthenocene moiety are being harnessed to create a diverse range of advanced materials with novel functions. Research in this area is rapidly expanding beyond simple derivatives to include complex macromolecular architectures and hybrid materials.
Ruthenocene-Containing Polymers: The incorporation of ruthenocene into polymer backbones or as pendant groups gives rise to metallopolymers with interesting electrochemical, optical, and mechanical properties. researchgate.netresearchgate.net Methodologies such as ring-opening metathesis polymerization (ROMP) and atom transfer radical polymerization (ATRP) have been employed to synthesize main-chain ruthenocene-based polymers. semanticscholar.org These polymers have been studied for their mechanochemical properties, where the ruthenocene unit can act as a "mechanophore," a specific site of bond cleavage under mechanical stress. semanticscholar.orgrsc.org This opens up possibilities for creating stress-responsive and self-healing materials.
Advanced Functional Materials: The synthesis of multifunctional aza-substituted ruthenocene derivatives has led to the development of materials with charge-transfer transitions and selective ion-sensing capabilities. acs.org For example, a ruthenocene-based aldimine has been shown to act as a colorimetric chemosensor for Zn²⁺ ions, exhibiting a significant color change upon binding. acs.org Furthermore, ruthenocene-type complexes with novel ligands, such as those incorporating the heaviest group 14 element, lead, are being synthesized and studied for their unique electronic and electrochemical properties. rsc.org These materials could find applications in electronics, sensing, and catalysis. The versatility of ruthenocene also allows for its use in the development of conductive polymers and nanocomposites for electronics and energy storage applications. chemimpex.com
The continued exploration of new synthetic methods and the integration of ruthenocene into diverse material platforms promise a future where this remarkable organometallic compound plays an even more significant role in advanced technologies.
Q & A
Basic: What synthetic methodologies are recommended for preparing cyclopenta-1,3-diene; ruthenium(2+) complexes with chiral ligands?
Answer:
Synthesis typically involves coordinating cyclopentadienyl ligands to ruthenium precursors in the presence of chiral phosphine or diamine ligands. For example:
- Ligand Selection: Use enantiopure ligands like (R,R)-XylSKEWPHOS or (S)-BINAP to induce chirality. These ligands stabilize the Ru center and direct stereoselectivity in catalytic reactions .
- Reaction Conditions: Perform reactions under inert atmospheres (argon/nitrogen) with anhydrous solvents (e.g., THF, DCM). Add ligands sequentially to avoid undesired intermediates.
- Characterization: Confirm geometry and chirality via X-ray crystallography (e.g., bond angles and torsion angles in Ru coordination spheres) and chiral HPLC .
Basic: How can spectroscopic and crystallographic data resolve structural ambiguities in cyclopentadienyl-ruthenium complexes?
Answer:
- X-ray Diffraction: Resolve bond lengths (e.g., Ru-C distances in cyclopentadienyl ligands) and ligand orientation (e.g., η⁵-coordination mode) .
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm ligand symmetry. For chiral complexes, NOESY correlations can distinguish enantiomers .
- IR Spectroscopy: Identify Ru-ligand vibrational modes (e.g., Ru-P stretches in phosphine-containing complexes at ~500–600 cm⁻¹) .
Advanced: How do electronic and steric effects of cyclopentadienyl ligands influence catalytic activity in ruthenium-mediated C–H activation?
Answer:
- Electronic Effects: Electron-withdrawing substituents on cyclopentadienyl ligands (e.g., –CF₃) increase Ru electrophilicity, enhancing oxidative addition rates. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .
- Steric Effects: Bulky ligands (e.g., tert-butyl groups) hinder substrate approach, favoring regioselective C–H activation. Kinetic studies (variable-temperature NMR) reveal steric thresholds for optimal turnover .
- Case Study: In phthalide synthesis, Ru complexes with methyl-cyclopentadienyl ligands show higher turnover numbers due to balanced steric/electronic profiles .
Advanced: What experimental strategies address contradictions in reported catalytic efficiencies of similar Ru-cyclopentadienyl complexes?
Answer:
- Control Experiments: Replicate reactions under identical conditions (solvent purity, temperature gradients). Compare turnover frequencies (TOFs) using standardized substrates.
- In Situ Monitoring: Use techniques like ReactIR or ESI-MS to detect transient intermediates (e.g., Ru-hydride species) that may explain divergent outcomes .
- Computational Validation: Perform DFT studies to compare activation barriers for competing pathways (e.g., ligand dissociation vs. oxidative addition) .
Advanced: How can ruthenium-cyclopentadienyl complexes be optimized for selective DNA binding in anticancer studies?
Answer:
- Ligand Design: Introduce planar aromatic ligands (e.g., terpyridine) to enhance intercalation with DNA base pairs.
- Stoichiometric Binding Assays: Use UV-vis titration and fluorescence quenching to quantify binding constants (Kₐ). Compare results with known intercalators (e.g., ethidium bromide) .
- Cellular Uptake Studies: Modify cyclopentadienyl ligands with hydrophilic groups (e.g., –OH, –NH₂) to improve solubility and membrane permeability. Track intracellular Ru via ICP-MS .
Basic: What safety protocols are critical when handling cyclopenta-1,3-diene; ruthenium(2+) complexes?
Answer:
- Protective Equipment: Use P95/P100 respirators for particulate protection and nitrile gloves to prevent dermal exposure.
- Stability Testing: Store complexes under argon at –20°C to prevent ligand oxidation. Monitor decomposition via TGA-DSC (e.g., mass loss at >200°C indicates instability) .
- Waste Management: Neutralize Ru residues with 10% aqueous EDTA before disposal to chelate metal ions .
Advanced: What computational approaches predict the redox behavior of Ru-cyclopentadienyl complexes in electrocatalytic applications?
Answer:
- DFT Calculations: Model Ru oxidation states (e.g., Ru(II) → Ru(III)) using B3LYP functionals. Analyze spin densities and Mulliken charges to identify redox-active orbitals .
- Cyclic Voltammetry Validation: Compare computed redox potentials with experimental CV data (e.g., E₁/₂ values in acetonitrile). Adjust ligand electron-donating groups to tune potentials .
Advanced: How does ligand substitution kinetics impact the catalytic lifetime of Ru-cyclopentadienyl complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
